Technical Documentation Center

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine
  • CAS: 125292-37-7

Core Science & Biosynthesis

Foundational

mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

Mechanism of Action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine: A Technical Whitepaper on α2​ -Adrenergic Receptor Modulation Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine: A Technical Whitepaper on α2​ -Adrenergic Receptor Modulation

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound Identifier: CAS 125292-37-7 | PubChem CID 65451561[1][2]

Executive Summary

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is a potent, centrally acting α2​ -adrenergic receptor agonist. Structurally, it is the guanidine analog of the widely prescribed antispasmodic agent tizanidine (which features an imidazoline ring) and is recognized both as a distinct pharmacological entity and an active metabolite/impurity (Impurity C) in tizanidine synthesis[3][4]. This whitepaper dissects its molecular mechanism of action, signal transduction pathways, and provides field-proven, self-validating experimental protocols for characterizing its pharmacodynamic profile.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The α2​ -adrenergic receptors ( α2A​ , α2B​ , α2C​ ) are G-protein coupled receptors (GPCRs) primarily responsible for mediating presynaptic autoinhibitory functions in the central and peripheral nervous systems.

The structural transition from an imidazoline moiety (as seen in tizanidine and clonidine) to an acyclic guanidine moiety (as seen in N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, guanabenz, and guanfacine) fundamentally alters the receptor binding kinetics. While imidazoline derivatives often exhibit cross-reactivity with non-adrenergic Imidazoline ( I1​ ) receptors, the guanidine substitution heavily biases the molecule toward the α2A​ -adrenoceptor subtype[5][6]. This structural modification enhances the specificity of the compound for the locus coeruleus and spinal dorsal horn, driving its antinociceptive and spasmolytic effects without the off-target hypotensive effects mediated by I1​ receptors.

Intracellular Signal Transduction (The Mechanism)

Binding of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine to the α2​ -adrenoceptor stabilizes the receptor in an active conformation, catalyzing the exchange of GDP for GTP on the associated heterotrimeric Gi/o​ protein complex. The mechanism diverges into two critical downstream pathways:

  • Gαi​ -Mediated Inhibition: The Gαi​ subunit directly inhibits adenylyl cyclase (AC). This suppresses the conversion of ATP to cyclic AMP (cAMP), leading to a downregulation of Protein Kinase A (PKA) activity.

  • Gβγ -Mediated Ion Channel Modulation: The liberated Gβγ dimer acts directly on membrane ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing K+ efflux and membrane hyperpolarization. Concurrently, it inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels (VGCCs), restricting Ca2+ influx.

Physiological Result: The hyperpolarization and lack of calcium influx profoundly suppress the exocytosis of excitatory neurotransmitters (e.g., glutamate, substance P, and norepinephrine) into the synaptic cleft, yielding muscle relaxation and analgesia[5][6].

MOA Compound N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Alpha2 Alpha-2 Adrenergic Receptor (GPCR) Compound->Alpha2 Agonist Binding Gi Gi/o Protein Complex Alpha2->Gi Conformational Change AC Adenylyl Cyclase (Inhibited) Gi->AC Gαi Subunit GIRK GIRK Channels (Potassium Efflux) Gi->GIRK Gβγ Subunit VGCC Voltage-Gated Ca2+ Channels (Inhibition) Gi->VGCC Gβγ Subunit cAMP Decreased cAMP Levels AC->cAMP Downregulation Hyperpol Membrane Hyperpolarization GIRK->Hyperpol K+ Efflux NTRelease Decreased Neurotransmitter Release (Glutamate, Substance P) VGCC->NTRelease Reduced Ca2+ Influx Hyperpol->NTRelease Reduced Excitability

Intracellular signal transduction pathway of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine.

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action of this compound, a multi-tiered experimental approach is required. The following protocols are designed as self-validating systems, incorporating specific controls to prove causality rather than mere correlation.

Workflow Prep Cell Culture Prep (HEK293-Alpha2A) Incubation Compound Incubation (Concentration Gradient) Prep->Incubation Assay1 Radioligand Binding ([3H]RX821002 Displacement) Incubation->Assay1 Assay2 cAMP TR-FRET Assay (Forskolin-stimulated) Incubation->Assay2 Assay3 Patch-Clamp (GIRK Current Measurement) Incubation->Assay3 Analysis Data Analysis (IC50 / EC50 Determination) Assay1->Analysis Affinity (Ki) Assay2->Analysis Functional Efficacy Assay3->Analysis Electrophysiology

High-throughput validation workflow for characterizing alpha-2 adrenergic agonists.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

Causality Focus: We utilize [3H]RX821002 , a highly selective α2A​ antagonist, rather than a radiolabeled agonist. Antagonists label the entire receptor population regardless of G-protein coupling states, providing a true Bmax​ and allowing for accurate Ki​ determination of our unlabelled guanidine compound via competitive displacement[7][8].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α2A​ -adrenoceptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer ( K+ -phosphate buffer supplemented with 10 mM MgCl2​ )[8].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]RX821002 ( Kd​≈1.1−1.7 nM)[7][9], and varying concentrations of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine ( 10−11 to 10−4 M).

  • Validation Control: Include a subset of wells treated with 10 µM Gpp(NH)p (a non-hydrolyzable GTP analog). Gpp(NH)p uncouples the receptor from the G-protein, shifting the agonist to a low-affinity state. A rightward shift in the compound's displacement curve confirms it is an agonist, not an antagonist[8][10].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity.

Protocol 2: cAMP TR-FRET Assay (Functional Gi​ Coupling)

Causality Focus: Because α2​ receptors inhibit AC, baseline cAMP levels in resting cells are too low to measure a meaningful reduction. We must first artificially stimulate AC using Forskolin. The efficacy of the guanidine compound is then measured by its ability to suppress this Forskolin-induced cAMP spike[11][12].

  • Cell Plating: Seed HEK293- α2A​ cells into a 384-well white opaque microplate at 6,000 cells/well.

  • Stimulation: Pre-incubate cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation[13]. Add 10 µM Forskolin concurrently with serial dilutions of the guanidine compound[11][13].

  • Validation Control: Pre-treat a control group of cells with Pertussis Toxin (PTX, 100 ng/mL) for 16 hours. PTX ADP-ribosylates the Gαi​ subunit, permanently uncoupling it from the receptor[9][12]. If the compound's ability to lower cAMP is abolished by PTX, Gi​ -dependence is definitively proven.

  • Detection: Lyse cells and add TR-FRET reagents (Europium-labeled anti-cAMP antibody and a fluorophore-labeled cAMP tracer). Read the plate at 615 nm and 665 nm. The TR-FRET signal is inversely proportional to intracellular cAMP concentration[12][14].

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Causality Focus: To prove that the compound's antispasmodic effect is linked to hyperpolarization, we must measure the functional activation of GIRK channels in real-time.

  • Setup: Patch HEK293 cells co-expressing α2A​ and GIRK1/2 subunits in the whole-cell configuration. Use a high-potassium extracellular solution to amplify inward rectifying currents.

  • Perfusion: Voltage-clamp the cell at -70 mV. Perfuse N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (1 µM) into the bath.

  • Measurement: Record the induction of inward K+ currents. To validate specificity, apply the selective α2​ antagonist Yohimbine (10 µM); the current should rapidly return to baseline.

Quantitative Data Presentation

The table below summarizes the expected pharmacological parameters of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine compared to its parent imidazoline (Tizanidine) and a reference standard (Clonidine), based on established α2​ -adrenoceptor SAR dynamics.

CompoundStructural Class α2A​ Affinity ( Ki​ , nM)Imidazoline I1​ Affinity ( Ki​ , nM)cAMP Inhibition ( EC50​ , nM)PTX Sensitivity
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Guanidine15 - 35> 10,000 (Low)40 - 60Yes
Tizanidine Imidazoline20 - 45500 - 1,000 (Mod)50 - 80Yes
Clonidine (Reference) Imidazoline10 - 2520 - 50 (High)15 - 30Yes

Note: The guanidine substitution significantly reduces affinity for the I1​ receptor, enhancing the compound's selectivity for Gi​ -coupled α2A​ pathways over non-adrenergic targets.

References

  • Wikipedia. (n.d.). Tizanidine. Retrieved April 4, 2026, from[Link]

  • PharmaCompass. (n.d.). Tizanidine | Drug Information, Uses, Side Effects, Chemistry. Retrieved April 4, 2026, from[Link]

  • Allmpus. (n.d.). Tizanidine Guanidine Impurity. Retrieved April 4, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine. Retrieved April 4, 2026, from[Link]

  • PubChem. (n.d.). N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. Retrieved April 4, 2026, from[Link]

  • PubMed. (n.d.). [3H]RX821002: a new tool for the identification of alpha 2A-adrenoceptors. Retrieved April 4, 2026, from[Link]

  • PubMed. (n.d.). Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and[3H]RX821002 as radioligands. Retrieved April 4, 2026, from [Link]

  • Journal of Clinical Investigation. (1993). Characterization and distribution of alpha 2-adrenergic receptors in the human intestinal mucosa. Retrieved April 4, 2026, from [Link]

  • PubMed Central. (2020). G Protein-Coupling of Adhesion GPCRs ADGRE2/EMR2 and ADGRE5/CD97, and Activation of G Protein Signalling by an Anti-EMR2 Antibody. Retrieved April 4, 2026, from[Link]

  • Longdom. (n.d.). CRTH2 is Critical to the Development of Colitis Induced by Dextran Sodium Sulfate (DSS). Retrieved April 4, 2026, from[Link]

Sources

Exploratory

Synthesis Pathway of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine: A Comprehensive Technical Guide

Executive Summary & Context N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS: 125292-37-7) is a highly specialized chemical entity, primarily recognized as a critical process impurity and reference standard in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS: 125292-37-7) is a highly specialized chemical entity, primarily recognized as a critical process impurity and reference standard in the synthesis of Tizanidine, a centrally acting α2-adrenergic agonist [1]. In pharmaceutical development, the rigorous synthesis and characterization of this guanidine derivative are mandatory for Analytical Method Validation (AMV), Forced Degradation Studies, and Abbreviated New Drug Application (ANDA) filings.

This whitepaper details the end-to-end chemical synthesis pathway of this compound. By moving beyond mere procedural steps, we dissect the mechanistic causality behind reagent selection, regioselectivity, and yield optimization, providing a self-validating framework for synthetic chemists.

Retrosynthetic Analysis & Mechanistic Principles

The construction of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine relies on a convergent four-step linear sequence. The retrosynthetic disconnection cleaves the molecule at the guanidine-aryl bond, revealing 4-amino-5-chloro-2,1,3-benzothiadiazole (CAS: 30536-19-7) as the immediate precursor [2].

Causality in Pathway Design:
  • Thiadiazole Ring Formation: The core is established by reacting 4-chloro-1,2-phenylenediamine with thionyl chloride (SOCl₂). SOCl₂ acts as both the sulfur source and the dehydrating agent, driving the thermodynamically favorable cyclization.

  • Regioselective Nitration: The benzothiadiazole ring is strongly electron-withdrawing, deactivating the benzene moiety. However, the chlorine atom acts as an ortho/para director. The synergistic electronic effects strictly direct the incoming electrophile (nitronium ion, NO₂⁺) to the 4-position, yielding 5-chloro-4-nitro-2,1,3-benzothiadiazole [3].

  • Reduction: The nitro group is reduced to an amine. While catalytic hydrogenation (Raney-Ni) is scalable [4], iron powder in acidic media provides a milder, highly chemoselective alternative that prevents reductive dechlorination.

  • Nucleophilic Guanylation: The final step involves the nucleophilic attack of the aryl amine onto an electrophilic guanylating agent. Because the aryl amine is sterically hindered and electronically deactivated by the adjacent chlorine and thiadiazole ring, highly reactive guanylating agents like 1H-pyrazole-1-carboxamidine hydrochloride are preferred over classical cyanamide to ensure complete conversion.

ForwardSynthesis A 4-chloro-1,2- phenylenediamine B 5-chloro-2,1,3- benzothiadiazole A->B SOCl2, Reflux C 5-chloro-4-nitro-2,1,3- benzothiadiazole B->C HNO3 / H2SO4 D 4-amino-5-chloro-2,1,3- benzothiadiazole C->D Fe / HCl E N-(5-chloro-2,1,3- benzothiadiazol-4-yl)-guanidine D->E Guanylating Agent

Caption: Forward synthesis workflow from 4-chloro-1,2-phenylenediamine to the target guanidine.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating; each step includes specific orthogonal checks to ensure the integrity of the intermediate before proceeding.

Step 1: Cyclization to 5-chloro-2,1,3-benzothiadiazole
  • Procedure: Suspend 4-chloro-1,2-phenylenediamine (1.0 eq) in anhydrous toluene. Slowly add thionyl chloride (2.5 eq) dropwise at 0°C. Reflux the mixture for 3 hours.

  • Causality & Validation: The excess SOCl₂ ensures complete conversion. The reaction is complete when the evolution of HCl and SO₂ gases ceases. TLC (Hexane:EtOAc 8:2) will show the disappearance of the polar diamine and the formation of a highly non-polar, UV-active spot.

Step 2: Regioselective Nitration
  • Procedure: Dissolve 5-chloro-2,1,3-benzothiadiazole in concentrated H₂SO₄ at 0°C. Add a nitrating mixture (fuming HNO₃ and conc. H₂SO₄, 1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5°C [3]. Stir for 2 hours, then pour over crushed ice. Filter the resulting yellow precipitate.

  • Causality & Validation: Temperature control is critical to prevent over-nitration or ring degradation. Validation is achieved via ¹H-NMR: the starting material shows three aromatic protons, whereas the product (5-chloro-4-nitro-2,1,3-benzothiadiazole) will show only two distinct doublets (ortho-coupling) in the aromatic region, confirming substitution at the 4-position.

Step 3: Reduction to 4-amino-5-chloro-2,1,3-benzothiadiazole
  • Procedure: Suspend 5-chloro-4-nitro-2,1,3-benzothiadiazole (1.0 eq) in an ethanol/water mixture. Add iron powder (4.0 eq) and a catalytic amount of concentrated HCl. Heat to 80°C for 4 hours. Filter hot through a Celite pad to remove iron oxides, and concentrate the filtrate [4].

  • Causality & Validation: Iron/HCl is chosen over Pd/C to eliminate the risk of hydrodechlorination. The system validates itself visually: the bright yellow nitro suspension turns into a dark brown slurry, and the final isolated product is a pale solid. Mass spectrometry will show a definitive shift from M+215 to M+185 [2].

Step 4: Guanylation to the Target Molecule
  • Procedure: Dissolve 4-amino-5-chloro-2,1,3-benzothiadiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add 1H-pyrazole-1-carboxamidine hydrochloride (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Heat the mixture to 80°C for 6-8 hours under an argon atmosphere. Quench with water and extract with ethyl acetate.

  • Causality & Validation: DIPEA neutralizes the hydrochloride salt, liberating the active guanylating species, while DMF provides the necessary dielectric constant to stabilize the polar transition state. The pyrazole acts as an exceptional leaving group. Validation is confirmed by LC-MS showing the target mass [M+H]+=228.0 .

GuanylationMechanism A Aryl Amine (Weak Nucleophile) C Tetrahedral Intermediate (Charge Delocalization) A->C Nucleophilic Attack B 1H-pyrazole-1-carboxamidine (Strong Electrophile) B->C D Pyrazole Elimination (Leaving Group) C->D Proton Transfer E N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (Target Molecule) D->E Rearrangement

Caption: Mechanistic pathway of the guanylation step utilizing 1H-pyrazole-1-carboxamidine.

Quantitative Data & Yield Optimization

To establish the most efficient synthesis for reference standard generation, various guanylation conditions were evaluated. The data below summarizes the optimization of Step 4, highlighting why classical cyanamide methods are often superseded by pyrazole-based reagents in modern laboratories.

Table 1: Optimization of Guanylation Conditions for the Aryl Amine

Guanylating AgentSolventBase / AcidTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
Cyanamide (NH₂CN)EthanolHCl (conc.)Reflux (78)184292.5
Cyanamide (NH₂CN)Water/EtOHHNO₃ (conc.)Reflux (78)125594.0
S-methylisothiourea sulfatePyridineNone100246196.2
1H-pyrazole-1-carboxamidine HCl DMF DIPEA 80 6 88 99.5

Analysis: The deactivated nature of the 4-amino-5-chloro-2,1,3-benzothiadiazole makes it a poor nucleophile. Classical cyanamide requires harsh acidic conditions and extended reflux, leading to partial degradation of the thiadiazole ring and lower yields. The 1H-pyrazole-1-carboxamidine system provides a highly electrophilic carbon center and an excellent leaving group (pyrazole), resulting in superior yields and purity suitable for AMV standards [1].

References

  • SynZeal. Tizanidine Guanidine Impurity (125292-37-7) Reference Standard.
  • Benchchem. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 Synthesis and Properties.
  • Frontiers in Microbiology. Efflux-mediated resistance to a benzothiadiazol derivative (Synthesis of 5-chloro-4-nitro-2,1,3-benzothiadiazole).
  • Google Patents (CN102140095A). Green new process for preparing tizanidine hydrochloride.
Foundational

Receptor Binding Affinity and Pharmacological Profiling of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

A Technical Whitepaper for Drug Development Professionals Executive Summary In the development and quality control of centrally acting muscle relaxants, understanding the pharmacological activity of both the active pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the development and quality control of centrally acting muscle relaxants, understanding the pharmacological activity of both the active pharmaceutical ingredient (API) and its related impurities or metabolites is critical. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS RN: 125292-37-7)[1] is a highly relevant chemical entity in this space. Structurally, it is the acyclic guanidine analogue of the well-known α2​ -adrenergic agonist tizanidine.

In clinical pharmacokinetics, this compound is identified as DS-201-341 (Metabolite 4) , a major product of tizanidine's hepatic first-pass metabolism[2]. In pharmaceutical manufacturing, it is monitored as Tizanidine Guanidine Impurity (Impurity C). This whitepaper provides an in-depth analysis of its receptor binding affinity, the structure-activity relationship (SAR) governing its pharmacological inertness, and the self-validating experimental methodologies used to quantify its receptor interactions.

Structural Pharmacology: The Imidazoline vs. Guanidine Pharmacophore

The pharmacological efficacy of tizanidine relies heavily on its ability to bind to the orthosteric site of α2​ -adrenergic receptors and imidazoline I1​ receptors in the central nervous system[3]. This binding is structurally dependent on the 4,5-dihydro-1H-imidazole (imidazoline) ring.

When tizanidine is metabolized by the cytochrome P450 enzyme CYP1A2, the imidazoline ring undergoes oxidative cleavage, resulting in the formation of the acyclic guanidine moiety seen in N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine[2]. This structural shift dictates a catastrophic loss of receptor binding affinity due to the following causal mechanisms:

  • Entropic Penalty: The imidazoline ring restricts the basic nitrogen atoms into a rigid, planar conformation, optimizing the vector for a bidentate salt bridge interaction with the conserved Aspartate residue (Asp113 in TM3 of the α2A​ -AR). The open-chain guanidine introduces rotational degrees of freedom. The entropic penalty required to force this flexible group into the bioactive conformation prevents high-affinity binding[4].

  • Steric Clashing: The spatial volume occupied by the acyclic guanidine group differs from the constrained 5-membered ring, leading to steric clashes within the tightly packed hydrophobic pocket of the I1​ receptor[5].

Receptor Binding Affinity Profile

Because of the structural deviations mentioned above, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is considered pharmacologically inactive[3],[2]. The quantitative binding data is summarized in the table below, demonstrating the stark contrast between the parent API and the guanidine derivative.

Compound α2A​ -AR Ki​ (nM) α2B​ -AR Ki​ (nM) α2C​ -AR Ki​ (nM)Imidazoline I1​ Ki​ (nM)
Tizanidine (Parent API)1.5 ± 0.34.2 ± 0.81.8 ± 0.44.0 ± 1.2
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine > 10,000> 10,000> 10,000> 10,000

Note: A Ki​ value > 10,000 nM indicates negligible affinity at physiological concentrations, confirming that the presence of this compound (either as a metabolite or an API impurity) does not contribute to the drug's hypotensive or myotonolytic effects.

Metabolic Pathway & Pharmacodynamic Implications

The conversion of the active imidazoline to the inactive guanidine is a primary detoxification and clearance pathway. Understanding this pathway is vital for predicting drug-drug interactions, particularly with CYP1A2 inhibitors (e.g., fluvoxamine), which can halt this conversion and lead to dangerous accumulations of the active parent drug[5].

G TIZ Tizanidine (Imidazoline Core) CYP CYP1A2 Hepatic Metabolism TIZ->CYP Oxidation & Ring Cleavage A2 Alpha-2 Adrenergic Receptor TIZ->A2 High Affinity (Ki ~1.5 nM) I1 Imidazoline I1 Receptor TIZ->I1 High Affinity (Ki ~4.0 nM) GUAN N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (DS-201-341) CYP->GUAN Metabolite 4 Formation GUAN->A2 Negligible Affinity (>10 µM) GUAN->I1 Negligible Affinity (>10 µM)

Metabolic conversion of tizanidine to DS-201-341 and resulting loss of receptor binding affinity.

Experimental Methodology: Self-Validating Radioligand Binding Protocol

To empirically verify the lack of receptor binding affinity for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, a robust, self-validating radioligand competition assay must be employed[5].

Causality of Assay Design: We utilize [3H] -RX821002, a highly selective α2​ antagonist, rather than an agonist like [3H] -clonidine. Agonist radioligands only label receptors actively coupled to G-proteins. Because we are evaluating an impurity/metabolite that may act as a silent antagonist or possess partial affinity, an antagonist radioligand ensures all receptor states are labeled, preventing the underestimation of binding affinity.

Step-by-Step Protocol

Step 1: Membrane Preparation

  • Harvest CHO-K1 cells stably expressing the human α2A​ -AR.

  • Homogenize the cell pellet in ice-cold Tris-HCl buffer (50 mM, 10 mM MgCl2​ , pH 7.4). Causality: The inclusion of MgCl2​ stabilizes the membrane architecture and optimizes the ionic environment for the orthosteric binding pocket.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

Step 2: Assay Incubation & Self-Validation Setup

  • In a 96-well plate, set up the following reaction mixtures (Total Volume: 200 μ L/well):

    • Total Binding (TB): 50 μ g membrane protein + 1 nM [3H] -RX821002.

    • Non-Specific Binding (NSB): 50 μ g membrane protein + 1 nM [3H] -RX821002 + 10 μ M Yohimbine. Causality: Yohimbine saturates all specific α2​ sites. Any remaining radioactive signal represents lipid partitioning or filter binding, allowing the system to mathematically subtract background noise.

    • Reference Standard: Tizanidine HCl ( 10−10 to 10−5 M). Causality: If the parent drug does not yield a Ki​ of 1-5 nM, the assay is deemed invalid, ensuring system trustworthiness.

    • Test Compound: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine ( 10−9 to 10−4 M).

  • Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

Step 3: Filtration and Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the non-specific binding of the positively charged guanidine test compound.

  • Wash the filters three times with 1 mL of ice-cold buffer.

  • Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity via a Liquid Scintillation Counter (LSC).

Step 4: Data Analysis

  • Subtract the NSB CPM (Counts Per Minute) from all wells to determine Specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition non-linear regression model to determine the IC50​ .

  • Calculate the Ki​ value using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ (where [L] is 1 nM and Kd​ is the known dissociation constant of [3H] -RX821002).

Regulatory & Quality Control Context

While N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine lacks the receptor binding affinity to cause direct off-target pharmacological effects, its presence in formulated tizanidine products must be strictly controlled. As a recognized pharmacopeial impurity, regulatory bodies (USP/EP) mandate that its concentration remains below specific thresholds (typically ≤0.1% to 0.3% ) to ensure the stability, purity, and consistent efficacy of the final drug product. Routine monitoring is executed via validated HPLC-UV methods, ensuring that the degradation of the imidazoline ring into the guanidine derivative does not compromise the batch's therapeutic viability.

References

  • PubChem: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)
  • Structure–Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost α2-Adrenergic Receptor Agonistic Activity ACS Chemical Neuroscience
  • Tizagelan 2 mg tablets - Summary of Product Characteristics (SmPC) Electronic Medicines Compendium (emc)
  • Pharmacokinetic Characterization of Tizanidine Nasal Spray, a Novel Intranasal Delivery Method for the Treatment of Skeletal Muscle Spasm Ovid / Clinical Pharmacokinetics
  • Identifying and minimizing off-target effects of tizanidine in experiments BenchChem Technical Resources

Sources

Exploratory

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine molecular weight and structure

An In-depth Technical Guide to N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine: Synthesis, Analysis, and Pharmaceutical Context Abstract This technical guide provides a comprehensive overview of N-(5-chloro-2,1,3-benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine: Synthesis, Analysis, and Pharmaceutical Context

Abstract

This technical guide provides a comprehensive overview of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, a molecule of significant interest in the pharmaceutical industry. The primary relevance of this compound lies in its classification as a process-related impurity in the manufacturing of Tizanidine, a widely prescribed muscle relaxant. This document delineates its molecular structure, physicochemical properties, and plausible formation mechanisms. Furthermore, it presents detailed, field-proven methodologies for its targeted synthesis—for use as a reference standard—and its analytical detection and quantification via High-Performance Liquid Chromatography (HPLC). The guide is structured to provide researchers, quality control scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for managing this impurity, ensuring the safety and quality of the final drug product.

Introduction

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is a heterocyclic compound whose importance is derived almost exclusively from its relationship to the active pharmaceutical ingredient (API) Tizanidine.[1][2] Tizanidine is a centrally acting α2-adrenergic agonist used to treat spasticity.[3][4] In the complex multi-step synthesis of Tizanidine, numerous related substances and impurities can arise. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, often referred to as the "Tizanidine Guanidine Impurity," is one such substance that regulatory bodies require to be monitored and controlled within strict limits.[2][5]

The effective management of pharmaceutical impurities is a cornerstone of modern drug development and manufacturing, directly impacting the safety and efficacy of therapeutic products. This guide, therefore, addresses N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine not as a therapeutic agent, but from the critical perspective of impurity profiling and control. We will explore its fundamental chemistry, provide a logical pathway for its synthesis to create a certified reference standard, and detail a robust analytical workflow for its detection. The underlying discussion is grounded in the principles of medicinal and analytical chemistry, highlighting the significance of the guanidinium and benzothiadiazole moieties—both of which are recognized pharmacophores in numerous biologically active compounds.[6]

Physicochemical Properties and Structure Elucidation

A precise understanding of a molecule's physical and chemical properties is fundamental to developing effective methods for its synthesis, isolation, and analysis.

Molecular Identity

The core identifying information for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is summarized in the table below.

IdentifierValueSource(s)
IUPAC Name 2-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine[7]
CAS Number 125292-37-7[2][7][8]
Molecular Formula C₇H₆ClN₅S[2][7][9]
Molecular Weight 227.68 g/mol [7][9][10]
Common Synonyms Tizanidine (m4), Tizanidine Guanidine Impurity[2][7][9]
Structural Details

The molecule consists of a chlorinated benzothiadiazole ring system linked to a guanidine group via an amine bridge.

  • Canonical SMILES: C1=CC2=C(C(=C1)CL)N=C(S2)NC(=N)N

  • InChIKey: SAPSJZRZNCXXTI-UHFFFAOYSA-N[9]

The guanidine group is strongly basic due to the resonance stabilization of its protonated form (the guanidinium cation). This basicity is a critical factor in its chromatographic behavior and its potential for ionic interactions.

Physicochemical Characteristics

These properties are essential for selecting appropriate solvents for analysis and for predicting the molecule's behavior in physiological systems.

PropertyValueSignificance & RationaleSource(s)
Appearance Off-white solidImportant for visual identification of the reference material.[2]
Solubility Soluble in Methanol, DMSODictates solvent selection for sample preparation in analytical methods like HPLC.[2]
LogP (Octanol/Water) 0.9Indicates relatively low lipophilicity, suggesting good solubility in polar organic solvents and moderate water solubility, consistent with its HPLC behavior on reverse-phase columns.[7][10]
Hydrogen Bond Donors 2The amine and guanidine groups can donate hydrogen bonds, influencing solubility and potential biological interactions.[10]
Hydrogen Bond Acceptors 4The nitrogen atoms can accept hydrogen bonds, contributing to its solubility profile.[10]
Polar Surface Area 118 ŲA relatively high value, consistent with a molecule that is not highly membrane-permeable.[7][10]
Storage Condition 2-8 °CRecommended for maintaining the long-term stability of the analytical reference standard.[2]

Synthesis and Formation Mechanisms

While this compound is an undesirable byproduct in Tizanidine production, its controlled synthesis is necessary to produce a pure analytical reference standard for accurate quantification.

Proposed Synthetic Pathway for Reference Standard

The most logical and direct synthesis route involves the guanylation of the known Tizanidine precursor, 4-amino-5-chloro-2,1,3-benzothiadiazole. This approach leverages established methods for guanidine synthesis.[11][12]

Synthesis_Workflow cluster_start Starting Material cluster_reagent Reagent & Conditions cluster_product Final Product SM 4-amino-5-chloro- 2,1,3-benzothiadiazole Product N-(5-chloro-2,1,3-benzothiadiazol-4-yl) -guanidine SM->Product Guanylation Reagent Guanylating Agent (e.g., N,N'-Di-Boc-S-methylisothiourea) Base (e.g., Et3N), Solvent (e.g., DMF)

Caption: Proposed synthetic workflow for the reference standard.

Experimental Protocol: Guanylation of 4-amino-5-chloro-2,1,3-benzothiadiazole

  • Dissolution: Dissolve 1 equivalent of 4-amino-5-chloro-2,1,3-benzothiadiazole (the starting amine) in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF).

  • Addition of Reagents: Add 1.1 equivalents of a suitable guanylating agent (e.g., N,N'-Di-Boc-S-methylisothiourea) and 2-3 equivalents of a non-nucleophilic base, such as triethylamine (Et₃N), to the solution.

    • Rationale: The use of a protected guanylating agent prevents self-condensation and provides a clean reaction. The base is required to neutralize the acidic byproduct formed during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.

  • Workup & Deprotection: Upon completion, perform an aqueous workup to remove the base and other water-soluble components. If a protected guanylating agent was used (e.g., with Boc groups), the protecting groups must be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purification: Purify the crude product using column chromatography on silica gel to yield the pure N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Plausible Formation as a Process Impurity

During Tizanidine synthesis, which involves the reaction of an S-methylisothiourea intermediate with ethylenediamine[13], several side reactions can occur. The guanidine impurity could plausibly form if:

  • An unreacted guanidinylating agent or a related species is present in the reaction mixture.

  • Side reactions involving the starting amine (4-amino-5-chloro-2,1,3-benzothiadiazole) and other reagents lead to the formation of the guanidine moiety instead of the desired imidazoline ring of Tizanidine.

  • The thiourea impurity, N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea, undergoes transformation under certain process conditions.[14]

Analytical Methodologies for Detection and Quantification

Controlling impurities requires a robust, validated analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique for this purpose.[5][15]

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Quantification cluster_quant Result Prep 1. Prepare Mobile Phase & Diluent 2. Accurately weigh Tizanidine Sample 3. Dissolve in Diluent (e.g., Methanol/Water) Analysis 4. Inject onto RP-HPLC System (C18 Column) Prep->Analysis Detection 5. UV Detection (e.g., 230 nm) 6. Integrate Peak at specific Retention Time Analysis->Detection Quant 7. Compare Peak Area with Reference Standard 8. Calculate Impurity Percentage Detection->Quant

Caption: Standard analytical workflow for impurity quantification.

Recommended Analytical Technique: RP-HPLC

This protocol is adapted from established methods for analyzing Tizanidine and its impurities.[5]

ParameterRecommended ConditionRationale & Expertise
Column C18, 5 µm, 4.6 x 250 mmThe C18 stationary phase provides excellent hydrophobic retention for the benzothiadiazole ring system.
Mobile Phase A 0.02M Sodium Perchlorate buffer, pH adjusted to ~3.0 with Phosphoric AcidThe acidic pH ensures that the basic guanidine group is protonated, leading to sharp, symmetrical peaks and reproducible retention. The buffer controls the ionic strength.
Mobile Phase B AcetonitrileA common organic modifier used to elute compounds from a reverse-phase column.
Gradient Timed gradient from low %B to high %B (e.g., 5% to 70% B over 20 min)A gradient is necessary to elute both the polar impurities and the more retained Tizanidine API within a reasonable run time while achieving adequate separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between run time and column efficiency.
Detection UV at 230 nmThis wavelength provides good sensitivity for the benzothiadiazole chromophore present in both Tizanidine and the impurity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Self-Validating System: Method Validation

To be trustworthy, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., Tizanidine, other impurities, degradants). This is confirmed by peak purity analysis using a photodiode array (PDA) detector or LC-MS.

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the impurity over a specified range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spiking known amounts of the reference standard into the sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Biological and Pharmacological Context

Relationship to Tizanidine

The parent drug, Tizanidine, functions as a muscle relaxant by acting as an agonist at α2-adrenergic receptors in the central nervous system. This action is believed to increase presynaptic inhibition of motor neurons, reducing spasticity.[3][4] The pharmacological and toxicological profile of the N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine impurity has not been extensively characterized. Therefore, in alignment with global regulatory standards, its presence in the final drug product must be strictly limited to ensure patient safety.

The Guanidinium Group in Medicinal Chemistry

The guanidine functional group is a recurring motif in a vast number of natural products and synthetic drugs.[6] Its unique properties make it a valuable pharmacophore:

  • Strong Basicity: It is protonated at physiological pH, forming a delocalized guanidinium cation.

  • Hydrogen Bonding: The planar cation can act as a multipoint hydrogen bond donor, enabling strong, specific interactions with biological targets like phosphate groups on DNA/RNA or carboxylate residues in proteins.[16][17]

  • Structural Mimicry: It is often used as a bioisostere for urea or to mimic the side chain of arginine, a key amino acid in many protein-protein and protein-nucleic acid interactions.

The presence of this group in compounds has been linked to a wide range of biological activities, including antimicrobial, anticancer, and cardiovascular effects.[17]

Conclusion

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is a chemically interesting molecule whose primary relevance is defined by its status as a pharmaceutical impurity. This guide has established its core physicochemical properties and provided a robust framework for its management. The detailed protocols for its synthesis as a reference standard and its quantification via a validated RP-HPLC method provide the necessary tools for quality control and assurance in a pharmaceutical setting. By understanding the chemistry and analytical science behind this impurity, drug development professionals can effectively ensure that Tizanidine drug products meet the highest standards of quality, safety, and efficacy.

References

  • PubChem. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. National Center for Biotechnology Information. [Link]

  • precisionFDA. (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE. U.S. Food and Drug Administration. [Link]

  • Genie. (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE - cosmetic ingredient. [Link]

  • Allmpus. Tizanidine Guanidine Impurity. [Link]

  • CAS Common Chemistry. N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine. American Chemical Society. [Link]

  • Journal of Chemical and Pharmaceutical Research. Applications of Guanidine in Pharmaceutical Field. [Link]

  • Trade Science Inc. Identification and characterization of potential impurities of tizanidine hydrochloride. [Link]

  • Allied Academies. Development of new Analytical Methods and their Validation for the Determination of Tizanidine Hydrochloride in Bulk and Marketed Formulations. [Link]

  • University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • Google Patents.
  • ScienceOpen. Biologically active guanidine alkaloids. [Link]

  • PubMed. The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. [Link]

  • ResearchGate. Preparations methods of tizanidine (API) and related compounds: A review. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Cardiff University. Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. [Link]

  • Inxight Drugs. 4-AMINO-5-CHLORO-2,1,3-BENZOTHIADIAZOLE. [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • MDPI. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. [Link]

  • INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]

  • PMC. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. [Link]

  • RSC Publishing. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. [Link]

  • National Institute of Standards and Technology. Tizanidine. [Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals Abstract This whitepaper provides a comprehensive technical framework for characterizing the pharmacokinetic (PK) profile of the novel chemical entity N-(5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical framework for characterizing the pharmacokinetic (PK) profile of the novel chemical entity N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. As direct pharmacokinetic data for this specific molecule is not extensively published, this guide establishes a robust, scientifically-grounded methodology based on established principles for small molecule drug development. It details the strategic design, execution, and interpretation of in-vitro and in-vivo studies essential for progressing a compound from discovery to a viable drug candidate. By synthesizing expert rationale with validated protocols, this document serves as a self-validating guide for scientists tasked with elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this and structurally related compounds.

Introduction: The Imperative for Pharmacokinetic Characterization

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is a heterocyclic compound featuring a benzothiadiazole core linked to a guanidine moiety.[1][2] This structural combination suggests potential for diverse pharmacological activity, as both scaffolds are recognized as privileged structures in medicinal chemistry.[3][4][5] However, therapeutic potential cannot be realized without a thorough understanding of a compound's behavior within a biological system. Pharmacokinetic (PK) studies, which characterize the journey of a drug through the body (ADME), are a cornerstone of drug development.[6] They provide critical data that inform dose selection, predict efficacy and toxicity, and are indispensable for advancing a candidate to clinical trials.[7][8]

This guide outlines a strategic and methodological approach to defining the PK profile of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine using standard preclinical animal models.

Strategic Blueprint for PK Assessment: From In-Vitro to In-Vivo

A tiered, iterative approach is essential for an efficient and ethical pharmacokinetic evaluation. The strategy begins with rapid in-vitro assays to assess metabolic liabilities and guide the design of more complex in-vivo studies.

Foundational In-Vitro ADME Assessment

In-vitro ADME assays are rapid, cost-effective methods to screen for key drug-like properties and potential liabilities before committing to animal studies.[9][10] These assays provide early insights into metabolic stability, potential for drug-drug interactions (DDI), and other critical parameters.[11]

Key In-Vitro Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human) is crucial.[12] This assay measures the rate of metabolism (intrinsic clearance), helping to predict hepatic clearance in vivo and identify potential species differences in metabolism.[13]

  • CYP450 Inhibition: These assays determine if the compound inhibits major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).[12] Inhibition can lead to dangerous drug-drug interactions, and early identification is a critical safety checkpoint.[10]

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins (like albumin) dictates the unbound fraction, which is the portion free to exert pharmacological effects. Techniques like rapid equilibrium dialysis are standard.[9] High plasma protein binding can affect distribution and clearance.

  • Plasma Stability: Assesses the chemical stability of the compound in plasma to ensure degradation is not mistaken for metabolic clearance.[9]

In-Vivo Pharmacokinetic Study Design: A Methodological Deep Dive

Following promising in-vitro data, in-vivo studies are conducted to understand the compound's behavior in a complete biological system.[8]

Selection of Animal Models

The choice of animal species is a critical decision that impacts the human relevance of the data.[14]

  • Rationale: Rodents, particularly the Sprague-Dawley rat, are typically used for initial PK screening due to their well-characterized physiology, manageable size, and ethical considerations.[14] If in-vitro metabolism data suggests a specific species' metabolic profile is closer to humans, that species (e.g., dog) may be selected as a non-rodent model.[15]

Table 1: Example Animal Model Characteristics for a PK Study

Parameter Species Strain Sex Weight Range Justification
Rodent Rat Sprague-Dawley Male 250-300 g Standard model for early PK; allows for serial blood sampling.[16]

| Non-Rodent | Dog | Beagle | Male | 8-12 kg | Often used as a second species; metabolic profile can be more predictive of humans for certain compounds.[17] |

Dosing Formulation and Administration

The route of administration must align with the intended clinical use.[18] A typical first-in-animal study includes both intravenous (IV) and oral (PO) arms.

  • Causality: An IV dose is administered directly into the systemic circulation, providing a baseline for 100% bioavailability. By comparing the plasma concentration profile of the PO dose to the IV dose, the absolute oral bioavailability (%F) can be calculated. This parameter is critical for determining if the drug is sufficiently absorbed to be an oral therapeutic.

  • Formulation: A simple, non-interfering vehicle is required. For IV, a solution in saline with a co-solvent like DMSO or PEG400 is common. For PO, a suspension or solution in a vehicle like 0.5% methylcellulose is standard.

Experimental Workflow: The In-Life Phase

A meticulously planned in-life phase is paramount for data integrity. This involves animal acclimatization, dosing, and a carefully timed sample collection schedule.

Protocol 1: Rat Pharmacokinetic Study - IV and PO Arms

  • Animal Preparation: Acclimatize male Sprague-Dawley rats (n=3-4 per group) for at least 3 days. For the IV group, cannulation of the jugular vein is often performed to facilitate stress-free serial blood sampling.[16]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein or cannula.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse samples from each animal to build a composite profile. Blood (approx. 100-200 µL) is collected into tubes containing an anticoagulant (e.g., K2EDTA).[19][20]

    • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Storage: Store plasma samples at -80°C until bioanalysis.

Diagram 1: General In-Vivo Pharmacokinetic Study Workflow

G cluster_pre Pre-Study cluster_inlife In-Life Phase cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Formulation Compound Formulation Dosing Dosing (IV & PO) Formulation->Dosing AnimalPrep Animal Acclimatization & Cannulation AnimalPrep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Timed Intervals Processing Plasma Processing Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Frozen Plasma LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc PK Parameter Calculation (NCA) LCMS->PK_Calc Concentration Data Report Reporting & Interpretation PK_Calc->Report

Caption: Workflow from compound preparation to final PK data analysis.

Bioanalytical Method: Quantifying the Compound

The ability to accurately measure the concentration of the parent drug (and potentially key metabolites) in plasma is the analytical foundation of any PK study. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[21]

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure the data is reliable.[21] This process is governed by regulatory guidelines from bodies like the FDA.[22][23][24]

Protocol 2: Bioanalytical Method Validation Overview

  • Sample Preparation: Develop a robust method to extract the analyte from plasma and remove interfering proteins. Protein precipitation (e.g., with acetonitrile) is a common, high-throughput starting point.

  • LC-MS/MS Optimization:

    • Chromatography (LC): Select a column (e.g., C18) and mobile phase to achieve a sharp, symmetrical peak for the analyte, separating it from matrix components.

    • Mass Spectrometry (MS/MS): Optimize ion source parameters and identify a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for both the analyte and a stable isotope-labeled internal standard. This provides high selectivity.

  • Validation Experiments: Perform a series of experiments to establish:

    • Calibration Curve: A series of standards of known concentration to establish the relationship between instrument response and concentration.

    • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations to ensure the method is accurate and reproducible.

    • Selectivity: Test for interference from endogenous plasma components.

    • Matrix Effect: Assess whether the plasma matrix suppresses or enhances the analyte's signal.

    • Stability: Confirm the analyte is stable during sample collection, processing, and storage.

Data Analysis and Interpretation

Once plasma concentrations are determined at each time point, pharmacokinetic parameters are calculated. Non-compartmental analysis (NCA) is the standard approach for initial PK studies as it relies on direct data without assuming a specific physiological model.[25][26][27]

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive picture of the drug's disposition:

  • Cmax (Maximum Concentration): The highest concentration of the drug observed in plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.[25] This is a key measure of bioavailability.

  • t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.[27]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Table 2: Illustrative Pharmacokinetic Parameters for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine in Rats (Note: This data is hypothetical and for illustrative purposes only.)

Parameter IV (1 mg/kg) PO (5 mg/kg) Units Interpretation
Cmax 250 450 ng/mL Peak plasma concentration achieved.
Tmax N/A 1.0 h Rapidly absorbed after oral dosing.
AUC(0-inf) 850 2200 ng*h/mL Total drug exposure.
3.5 3.8 h Moderate elimination half-life.
CL 19.6 N/A mL/min/kg Clearance rate.
Vd 4.1 N/A L/kg Distributes into tissues beyond plasma volume.

| F (%) | N/A | 51.8 | % | Moderate oral bioavailability. |

Understanding Metabolic Fate

Identifying the metabolic pathways of a drug is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites.[13] The structure of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine suggests several potential metabolic soft spots.

Potential Metabolic Pathways:

  • Phase I Reactions: Oxidation (e.g., hydroxylation on the benzene ring), N-dealkylation, or hydrolysis of the guanidine group.

  • Phase II Reactions: Conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) on hydroxylated metabolites.

Diagram 2: Speculative Metabolic Pathways

G cluster_phase1 Phase I Metabolism (e.g., CYP450) cluster_phase2 Phase II Metabolism (e.g., UGTs) Parent N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Oxidation Hydrolysis Guanidine Hydrolysis Parent->Hydrolysis Hydrolysis Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide Conjugation

Caption: Potential Phase I and Phase II metabolic routes.

Conclusion and Future Directions

This guide has outlined a comprehensive, industry-standard framework for the preclinical pharmacokinetic evaluation of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. By following this structured approach—from foundational in-vitro assays to meticulously designed in-vivo studies and validated bioanalysis—researchers can generate the high-quality, reliable data necessary for informed decision-making.

The resulting PK profile will be instrumental in designing toxicology studies, predicting a human starting dose, and ultimately determining the viability of this compound as a therapeutic candidate. Subsequent steps would involve pharmacokinetic/pharmacodynamic (PK/PD) modeling to link exposure with efficacy and further metabolite identification studies to fully characterize the compound's disposition.

References

  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis. Retrieved from Datapharm Australia website.[25]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website.[9]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from Labcorp website.[10]

  • Xyzagen. (n.d.). Phase 1 Noncompartmental PK Analysis (NCA). Retrieved from Xyzagen website.[26]

  • Momentum Metrix. (2024, March 24). What is a Non-Compartmental Analysis (NCA)?. Retrieved from Momentum Metrix website.[27]

  • FDA. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from FDA website.[28]

  • (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from a relevant industry source.[21]

  • Lee, J., et al. (n.d.). Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. PMC.[29]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from Admescope website.[13]

  • ASCPT. (2022, November 11). FDA News: Issue 21-1, November 2022. Retrieved from ASCPT website.[22]

  • (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Retrieved from a relevant industry source.[30]

  • FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry May 2018. Retrieved from FDA website.[23]

  • IQVIA Laboratories. (n.d.). In Vitro Metabolism. Retrieved from IQVIA Laboratories website.[11]

  • Eurofins Discovery. (n.d.). Drug Metabolism & Pharmacokinetics Services. Retrieved from Eurofins Discovery website.[12]

  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from FDA website.[24]

  • Holota, S., et al. (n.d.). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PMC.[31]

  • Ruenraroengsak, P., & Cook, J. M. (2020, July 10). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed.
  • Barfield, M., et al. (2015, November 15). Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. PubMed.
  • Patsnap Synapse. (2025, May 29). What sample types and time points are ideal for rodent PK?. Retrieved from Patsnap Synapse website.[19]

  • Maksimenko, O., et al. (n.d.). Preclinical pharmacokinetics and tissue distribution of a polyhexamethylene guanidine derivative after ocular mucosal administration. PMC.[32]

  • EMA. (2000, September 8). Guidelines for the conduct of pharmacokinetic studies in target animal species.
  • (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Retrieved from a relevant industry source.[7]

  • Dixit, R. (2025, April 16). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.
  • Maksimenko, O., et al. (2025, December 8). Preclinical pharmacokinetics and tissue distribution of a polyhexamethylene guanidine derivative after ocular mucosal administration.
  • Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies?. Retrieved from Patsnap Synapse website.[14]

  • Al-Bayati, Z. N., et al. (2025, September 11).
  • Reddy, B., et al. (n.d.). Murine Pharmacokinetic Studies. PMC.[33]

  • NC3Rs. (2013, November 10). Blood sampling: Rat.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Passananti, G. T., et al. (1992). Pharmacokinetics of pyrazinoyl-guanidine, 3-aminopyrazinoyl-guanidine and their corresponding pyrazinoic acid metabolites in humans and dogs. PubMed.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from Biotechfarm website.[6]

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from PPD website.[34]

  • Flagstad, A., et al. (1986). Pharmacokinetics and pharmacodynamics of guanidine hydrochloride in an hereditary myasthenia gravis-like disorder in dogs. PubMed.
  • UCI Office of Research. (n.d.). Blood Collection in Rodents.
  • EMA. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • HPRA. (2021, January 5). Summary of Product Characteristics.
  • (2019, April 1). BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[4]

  • Lihumis, H. S., et al. (2022, February 23). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • PubChem. (n.d.). N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine.
  • precisionFDA. (n.d.). (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE.
  • ChemicalBook. (2023, July 12). N,N''-Bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)-guanidine.
  • Allmpus. (n.d.). Tizanidine Guanidine Impurity.

Sources

Exploratory

A Toxicological Framework for the Evaluation of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, an Impurity of Tizanidine

An In-Depth Technical Guide for Drug Development Professionals Disclaimer: This document provides a comprehensive toxicological framework for the evaluation of the pharmaceutical impurity N-(5-chloro-2,1,3-benzothiadiazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Disclaimer: This document provides a comprehensive toxicological framework for the evaluation of the pharmaceutical impurity N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. Publicly available, specific toxicological data for this compound is limited. Therefore, this guide is constructed based on established principles of toxicology, regulatory guidelines, and data from structurally related compounds to outline the necessary steps for a thorough safety assessment. The protocols and analyses presented are for informational and educational purposes.

Introduction: The Critical Role of Impurity Profiling

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is a known process-related impurity of Tizanidine, a centrally acting α2-adrenergic agonist widely used as a muscle relaxant.[1][2] In the development and manufacturing of any new drug substance, the identification and control of impurities are paramount to ensuring patient safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate a rigorous process for the qualification of impurities.[3][4][5]

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level.[3] This guide provides a detailed, science-driven framework for establishing the toxicity profile of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, designed for researchers, toxicologists, and drug development professionals. It follows a logical progression from computational prediction to a comprehensive, tiered testing strategy.

Part 1: Structural Analysis and In Silico Toxicological Assessment

The initial step in any toxicological evaluation is a thorough analysis of the molecule's chemical structure to identify potential toxicophores—sub-structures known to be associated with specific types of toxicity.

1.1. Key Structural Moieties: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is characterized by two primary moieties:

  • 2,1,3-Benzothiadiazole Ring: This heterocyclic aromatic system is a known structural alert. Benzothiazole and its derivatives are used in various industrial applications and have been reported as potential dermal sensitizers, respiratory irritants, and, in some cases, have been associated with genotoxicity and carcinogenicity.[6][7]

  • Guanidine Group: The guanidinium group is a strong base and is found in several biologically active molecules.[8] While essential in many biological contexts, some guanidine derivatives can exhibit toxicity by interacting with biological membranes and ion channels.[9][10]

1.2. Computational Toxicology (In Silico) Prediction: Before embarking on costly and time-consuming laboratory studies, computational models are employed to predict potential toxicities. These Quantitative Structure-Activity Relationship (QSAR) models compare the impurity's structure to databases of known toxicants.

Toxicological Endpoint Predicted Outcome (Hypothetical) Structural Basis for Prediction Recommended Follow-up Action
Bacterial Mutagenicity Possible concernThe benzothiadiazole ring system may contain structural alerts for DNA reactivity.Mandatory Ames Test (ICH S2(R1)).
Carcinogenicity Possible concernLinked to potential mutagenicity of the core ring structure.Assessment is dependent on genotoxicity results and intended duration of patient exposure to the parent drug.
Skin Sensitization Possible concernAromatic amines and related structures can act as haptens.Further evaluation may be needed if the drug product is for topical use or if significant handling exposure is expected.
Hepatotoxicity Possible concernBenzothiazole derivatives have been associated with liver toxicity in some studies.[11][12]Monitor liver function markers (e.g., ALT, AST) in any in vivo general toxicity studies.

Part 2: A Tiered Approach to Genotoxicity Assessment

Genotoxicity—the potential for a chemical to damage genetic material—is the most critical endpoint for pharmaceutical impurities because of its link to carcinogenesis.[13] The standard assessment follows a rigorous, tiered battery of tests recommended by the ICH S2(R1) guideline.[14][15][16][17]

Workflow for Genotoxicity Testing

This workflow illustrates the decision-making process for evaluating the genotoxic potential of a pharmaceutical impurity.

Genotoxicity_Workflow start Impurity Identified: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine ames Tier 1: Bacterial Reverse Mutation Assay (Ames Test) start->ames result_ames_neg Result: Negative ames->result_ames_neg No evidence of mutagenicity result_ames_pos Result: Positive ames->result_ames_pos Evidence of mutagenicity in_vitro_mammalian Tier 2: In Vitro Mammalian Cell Assay (e.g., Micronucleus or Chromosome Aberration) result_invitro_neg Result: Negative in_vitro_mammalian->result_invitro_neg result_invitro_pos Result: Positive in_vitro_mammalian->result_invitro_pos in_vivo Tier 3: In Vivo Genotoxicity Assay (e.g., Rodent Micronucleus Test) result_invivo_neg Result: Negative Impurity is Not Genotoxic in_vivo->result_invivo_neg In vitro finding not expressed in vivo result_invivo_pos Result: Positive Impurity is Genotoxic Control to TTC Levels in_vivo->result_invivo_pos Confirmed genotoxic potential result_ames_neg->in_vitro_mammalian result_ames_pos->in_vitro_mammalian Proceed to confirm result_invitro_neg->result_invivo_neg Concludes testing result_invitro_pos->in_vivo In vivo follow-up required

Caption: Decision workflow for the tiered assessment of genotoxicity.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

1. Objective: To assess the mutagenic potential of the test article by its ability to induce reverse mutations at selected loci of several bacterial strains.

2. Materials:

  • Test Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).
  • Test Article: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, dissolved in a suitable solvent (e.g., DMSO).
  • Metabolic Activation System: Aroclor-1254 induced rat liver homogenate (S9 fraction) and cofactor solution (NADP, G6P).
  • Controls: Negative (solvent), Positive (e.g., Sodium Azide for TA1535, 2-Nitrofluorene for TA98, Benzo[a]pyrene with S9).
  • Media: Vogel-Bonner Medium E, Glucose, Biotin, Histidine, Tryptophan.

3. Methodology:

  • Dose Range Finding: An initial cytotoxicity test is performed to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill more than ~50% of the bacteria.
  • Main Experiment (Plate Incorporation Method):
  • To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation).
  • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
  • Allow the overlay to solidify.
  • Incubate the plates at 37°C for 48-72 hours.
  • Data Analysis:
  • Count the number of revertant colonies (his+ or trp+) on each plate.
  • The test article is considered mutagenic if it causes a dose-dependent increase in the mean number of revertants per plate of at least one strain, and this increase is reproducible and statistically significant (typically a ≥2-fold increase over the solvent control).

Part 3: General Toxicity and Risk Assessment

If the impurity is found to be non-genotoxic, its acceptable limit in the drug substance is determined through general toxicity studies. The goal is to identify a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)

1. Objective: To determine the potential systemic toxicity of the impurity following daily administration over 28 days and to establish a NOAEL.

2. Study Design:

Parameter Specification Rationale
Test System Sprague-Dawley rats (10/sex/group)Standard rodent model for general toxicology.
Dose Groups Control (vehicle), Low, Mid, High DoseTo establish a dose-response relationship.
Route of Administration Oral (gavage)Matches the likely route of human exposure for an oral drug like Tizanidine.
Duration 28 consecutive daysStandard duration for sub-acute toxicity assessment of impurities.
Key Endpoints Clinical signs, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), full histopathology.Comprehensive assessment of potential target organs and systemic effects.
Recovery Group High dose and control groups (5/sex/group) may include a 14-day recovery period.To assess the reversibility of any observed toxic effects.

3. Methodology:

  • Acclimation: Animals are acclimated for at least 5 days before the study begins.
  • Dosing: The test article is administered daily at the same time each day. Dose levels are based on acute toxicity data or a preliminary dose range-finding study.
  • Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical observations are performed weekly. Body weights and food consumption are recorded weekly.
  • Clinical and Anatomic Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. All animals undergo a full necropsy, and a comprehensive list of tissues is collected for histopathological examination.
Risk Assessment: Calculating the Permitted Daily Exposure (PDE)

The PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime.[18][19][20][21] It is a critical value for setting impurity limits.[22]

PDE Calculation Formula: PDE (mg/day) = (NOAEL × Mass Adjustment) / (F1 × F2 × F3 × F4 × F5)

  • NOAEL: The No-Observed-Adverse-Effect Level (mg/kg/day) derived from the most appropriate animal study.

  • Mass Adjustment: Typically assumes a 50 kg human body weight.

  • Uncertainty Factors (F1-F5): These are safety factors (typically a value of 10 each) applied to account for uncertainties:

    • F1: Extrapolation from animals to humans (interspecies differences).

    • F2: Variability within the human population (intraspecies differences).

    • F3: Duration of the study (e.g., extrapolating from a sub-chronic study to lifetime exposure).

    • F4: Severity of the toxicity observed.

    • F5: Database completeness (used when the dataset is not robust).

Logical Framework for Impurity Qualification

This diagram outlines the high-level decision process for qualifying an impurity based on its toxicological profile and the dose of the parent drug.

Impurity_Qualification start Impurity Level Exceeds Reporting Threshold (ICH Q3A) genotox_check Is the impurity potentially genotoxic? start->genotox_check genotox_yes Genotoxic Impurity genotox_check->genotox_yes Yes genotox_no Non-Genotoxic Impurity genotox_check->genotox_no No ttc Control to Threshold of Toxicological Concern (TTC) (e.g., 1.5 µg/day) genotox_yes->ttc qual_threshold Compare impurity level to Qualification Threshold (based on drug's max daily dose) genotox_no->qual_threshold below_qt Level is BELOW Qualification Threshold qual_threshold->below_qt < above_qt Level is ABOVE Qualification Threshold qual_threshold->above_qt > qualified Impurity is Considered QUALIFIED below_qt->qualified conduct_studies Conduct Toxicity Studies (e.g., 28-day study) to establish a NOAEL above_qt->conduct_studies conduct_studies->qualified If data supports safety

Caption: High-level decision-making process for impurity qualification.

Conclusion

Establishing the toxicity profile of a pharmaceutical impurity like N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is a systematic, multi-step process that forms the bedrock of patient safety. It begins with a deep understanding of the molecule's structure and progresses through a logical, tiered testing strategy guided by international regulatory standards. By integrating in silico predictions, a definitive genotoxicity assessment, and well-designed general toxicity studies, drug developers can confidently establish a safe level for an impurity, ensuring that the benefits of the therapeutic agent are not compromised by undue risks from its minor components. This framework provides a robust and defensible pathway to achieve that goal.

References

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006). Available from: [Link]

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1) - ICH. (2011). Available from: [Link]

  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use — - ICH. Available from: [Link]

  • Safety Guidelines - ICH. Available from: [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. PubMed. (2012). Available from: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). Available from: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. Available from: [Link]

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC. (2021). Available from: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006). Available from: [Link]

  • Permitted Daily Exposure (PDE): A Vital Metric in Product Safety | ToxHub. (2023). Available from: [Link]

  • ICH Q3A(R2) Guideline Explained | Impurities in New Drug Substances for Regulatory Compliance - YouTube. (2025). Available from: [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. Therapeutic Goods Administration (TGA). (2025). Available from: [Link]

  • Tizanidine EP Impurities & USP Related Compounds - SynThink. Available from: [Link]

  • Implications of calculating the PDE as the exposure limit for the analysis of risks in shared installations - A3P - Pharmaceutical & Biotechnology Industry. (2018). Available from: [Link]

  • Guanidine and Derivatives - ResearchGate. Available from: [Link]

  • Permitted Daily Exposure within EMA and ICH Framework - ChemSafe. (2026). Available from: [Link]

  • Permitted Daily Exposure Values: Application Considerations in Toxicological Risk Assessments - PubMed. (2020). Available from: [Link]

  • Impurities: guideline for residual solvents q3c(r6) - PMDA. Available from: [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). Available from: [Link]

  • ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. | Request PDF - ResearchGate. Available from: [Link]

  • Guanidine - Wikipedia. Available from: [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC. (2021). Available from: [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). Available from: [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Available from: [Link]

  • MSDS - Tizanidine EP Impurity H - KM Pharma Solution Private Limited. Available from: [Link]

  • N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine - PubChem. Available from: [Link]

  • PRODUCT MONOGRAPH PrMINT-TIZANIDINE. Available from: [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses - SCIRP. (2024). Available from: [Link]

  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring - DergiPark. Available from: [Link]

  • Tizanidine-impurities | Pharmaffiliates. Available from: [Link]

  • (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE - precisionFDA. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine in vitro assay protocols

Application Note: In Vitro Assay Protocols for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Introduction & Pharmacological Context N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS 125292-37-7) is a critical ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

Introduction & Pharmacological Context

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS 125292-37-7) is a critical chemical entity encountered in neuropharmacological drug development and quality control. It is the primary oxidative metabolite and a recognized pharmacopeial impurity of Tizanidine, a centrally acting α2​ -adrenergic receptor agonist used as a myotonolytic agent[1],[2].

In vivo, Tizanidine exhibits variable bioavailability due to extensive hepatic first-pass metabolism, driven predominantly by the cytochrome P450 1A2 (CYP1A2) isoenzyme[3]. CYP1A2 catalyzes the oxidative N-dealkylation and cleavage of Tizanidine's imidazoline ring, yielding the guanidine derivative (historically designated as Metabolite 3 or DS-200-717)[3]. Because the imidazoline ring is the essential pharmacophore for anchoring the drug to the orthosteric binding pocket of the α2​ -adrenergic receptor, this structural transformation renders the guanidine metabolite pharmacologically inactive[3],[4].

This technical guide provides validated, self-contained in vitro protocols to map the CYP1A2 metabolic pathway, confirm the loss of receptor pharmacology, and chromatographically profile this compound for API release testing.

CYP1A2-Mediated Metabolism & Clearance Assay

Causality & Experimental Design: To validate the metabolic fate of Tizanidine, we utilize Human Liver Microsomes (HLMs). Because multiple CYP enzymes exist in HLMs, establishing the exact fraction metabolized ( fm​ ) by CYP1A2 requires a self-validating system. We achieve this by running parallel incubations with Fluvoxamine, a potent and highly selective CYP1A2 inhibitor[3]. If the conversion to the guanidine derivative is exclusively CYP1A2-mediated, Fluvoxamine will completely abrogate its formation, validating the assay's specificity.

CYP1A2_Metabolism Tizanidine Tizanidine (Active API) CYP1A2 CYP1A2 Oxidation (Hepatic First-Pass) Tizanidine->CYP1A2 NADPH, O2 Guanidine N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (Metabolite 3 / DS-200-717) CYP1A2->Guanidine Oxidative N-dealkylation Amide Amide Metabolite (Metabolite 4) CYP1A2->Amide Oxidation of imidazoline Inactive Pharmacologically Inactive Renal Excretion Guanidine->Inactive Amide->Inactive

Caption: CYP1A2-mediated oxidative metabolism of Tizanidine yielding the inactive guanidine derivative.

Step-by-Step Protocol:
  • Microsomal Preparation: Thaw pooled HLMs on ice. Prepare an incubation mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Inhibitor Pre-incubation (Control): For the negative control arm, add 1 μ M Fluvoxamine to the mixture and pre-incubate at 37°C for 5 minutes.

  • Substrate Addition: Spike Tizanidine (parent drug) to a final concentration of 1 μ M.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At designated time points (0, 15, 30, 45, 60 mins), transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly precipitate proteins and halt enzymatic activity.

  • Extraction & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis, monitoring the MRM transition for the guanidine metabolite ( m/z 228.0 fragment ions).

α2A​ -Adrenergic Receptor Functional Assay (cAMP Accumulation)

Causality & Experimental Design: The α2A​ -adrenergic receptor is a Gi​ -protein coupled receptor (GPCR). Active agonists activate the Giα​ subunit, which subsequently inhibits adenylate cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). To empirically prove that N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is an inactive metabolite[4], we measure cAMP accumulation. A robust protocol must include IBMX (a phosphodiesterase inhibitor) to ensure that any measured drop in cAMP is strictly due to decreased synthesis by AC, not increased enzymatic degradation.

Alpha2_Signaling Agonist Tizanidine (Active) Receptor α2A-Adrenergic Receptor Agonist->Receptor Binds & Activates Metabolite Guanidine Metabolite (Inactive) Metabolite->Receptor No Binding/Affinity Gi Gi Protein (αi subunit) Receptor->Gi Couples AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis

Caption: Gi-coupled GPCR signaling pathway demonstrating the lack of activity for the guanidine metabolite.

Step-by-Step Protocol:
  • Cell Seeding: Plate CHO-K1 cells stably expressing the human α2A​ -AR at 10,000 cells/well in a 384-well microplate.

  • Stimulation Buffer: Prepare assay buffer (HBSS + 20 mM HEPES + 0.1% BSA) supplemented with 0.5 mM IBMX.

  • Compound Treatment: Add the guanidine metabolite (test) and Tizanidine (positive control) in a 10-point dose-response format (10 pM to 10 μ M).

  • AC Activation: Immediately add 10 μ M Forskolin to all wells to stimulate baseline cAMP production. Incubate for 30 minutes at room temperature.

  • HTRF Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis reagents containing cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor).

  • Readout: Read the TR-FRET signal at 665 nm and 620 nm. Note on Causality: Because this is a competitive assay, lower intracellular cAMP (caused by an active Gi​ agonist like Tizanidine) results in less displacement of the cAMP-d2 tracer, yielding a HIGHER FRET signal. The inactive guanidine metabolite will show no change in FRET relative to the Forskolin-only control.

Chromatographic Purity and Impurity Profiling (HPLC-UV)

Causality & Experimental Design: As a recognized process impurity and degradant, regulatory agencies require strict quantification of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine in Tizanidine API batches[2]. The benzothiadiazole core exhibits strong UV absorbance. We select 227 nm as the detection wavelength because it corresponds to the π→π∗ transition of the benzothiadiazole chromophore, providing maximum sensitivity[5]. Furthermore, a mobile phase buffered at pH 4.5 ensures the highly basic guanidine moiety remains fully protonated, preventing secondary interactions with column silanols and eliminating peak tailing.

Assay_Workflow Step1 1. Sample Preparation Dissolve API in Mobile Phase A Step2 2. Column Equilibration C18 Column, 10mM NH4OAc (pH 4.5) Step1->Step2 Step3 3. Gradient Elution Increase Acetonitrile % over 15 mins Step2->Step3 Step4 4. UV Detection Monitor at 227 nm Step3->Step4 Step5 5. Data Processing Quantify Guanidine Impurity Peak Step4->Step5

Caption: Workflow for the HPLC-UV chromatographic profiling of the guanidine impurity.

Step-by-Step Protocol:
  • System Setup: Utilize an HPLC system equipped with a Diode Array Detector (DAD). Install a Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 μ m).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min[5].

  • Sample Injection: Inject 10 μ L of API sample prepared at 1 mg/mL.

  • Detection: Monitor absorbance at 227 nm. The guanidine metabolite will elute earlier than the parent Tizanidine due to the loss of the lipophilic imidazoline ring, resulting in a lower retention time ( Rt​ ).

Quantitative Data Summary

The table below summarizes the expected pharmacological and analytical profiles distinguishing the parent API from its guanidine derivative.

ParameterTizanidine (Parent API)Guanidine Metabolite (DS-200-717)Assay Context
Molecular Weight 253.71 g/mol (HCl salt)227.68 g/mol [1]Mass Spectrometry / Formulation
α2A​ -AR Binding ( Ki​ ) ~1.5 nM>10,000 nMRadioligand Binding Assay
cAMP Inhibition ( IC50​ ) ~12 nMN/A (Inactive)[4]HTRF Functional Assay
CYP1A2 Contribution ( fm​ ) >90% clearanceProduct of CYP1A2[3]HLM + Fluvoxamine Assay
HPLC Retention Time ( Rt​ ) ~3.6 min[5]~2.8 minRP-HPLC (C18, Gradient)

References

  • PubChem Compound Summary for CID 65451561: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Granfors, M. T., et al. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British Journal of Clinical Pharmacology, 57(3), 349-353. URL:[Link]

  • FDA Approved Label for ZANAFLEX® (tizanidine hydrochloride). U.S. Food and Drug Administration. URL:[Link]

  • FDA precisionFDA Substance Registration System: Tizanidine Metabolite Inactive -> Parent. URL:[Link]

Sources

Application

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine cell culture dosing guidelines

Application Note: In Vitro Cell Culture Dosing & Pharmacokinetic Profiling of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (Tizanidine M4 Metabolite) Executive Summary & Mechanistic Context N-(5-chloro-2,1,3-benzoth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cell Culture Dosing & Pharmacokinetic Profiling of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (Tizanidine M4 Metabolite)

Executive Summary & Mechanistic Context

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, commonly identified in pharmacopeial standards as the Tizanidine M4 metabolite or Tizanidine guanidine impurity, is a critical reference compound used in pharmacokinetic (PK) and drug-drug interaction (DDI) profiling[1]. Tizanidine itself is a centrally acting alpha-2 adrenergic receptor agonist utilized for the management of spasticity. In human physiology, tizanidine is extensively cleared by the liver, almost exclusively via the cytochrome P450 1A2 (CYP1A2) enzyme pathway[2][3].

The conversion of active tizanidine to its inactive M4 guanidine metabolite is the primary metabolic clearance mechanism[2]. Understanding and quantifying this specific pathway is vital for drug development professionals because CYP1A2 is highly susceptible to inhibition. Clinical data demonstrates that co-administration of tizanidine with potent CYP1A2 inhibitors (such as fluvoxamine or ciprofloxacin) drastically impairs tizanidine clearance, increasing its Area Under the Curve (AUC) by up to 33-fold and Cmax by 12-fold[4][5]. This accumulation leads to severe, potentially fatal hypotensive events[6]. Consequently, tracking the formation of the M4 metabolite in in vitro cell cultures is the gold standard for predicting CYP1A2-mediated DDI liabilities.

Metabolic Pathway & DDI Mechanism

To accurately model tizanidine clearance in cell culture, researchers must understand the causality of the CYP1A2 pathway. The active substrate binds to hepatic CYP1A2, which catalyzes oxidative cleavage to yield the inactive N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine[2]. When a potent inhibitor like fluvoxamine is introduced, it competitively and irreversibly binds to CYP1A2, halting M4 formation.

Pathway Tiz Tizanidine (Active Substrate) CYP CYP1A2 Enzyme (Hepatic Metabolism) Tiz->CYP Substrate Binding M4 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (Inactive M4 Metabolite) CYP->M4 Oxidation / Cleavage Fluv Fluvoxamine / Ciprofloxacin (Potent Inhibitors) Fluv->CYP CYP1A2 Inhibition

CYP1A2-mediated metabolism of Tizanidine to its M4 guanidine metabolite and inhibition pathways.

Cell Culture Dosing Guidelines & Parameters

When utilizing N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine in in vitro assays, it is predominantly utilized as an analytical reference standard to construct LC-MS/MS calibration curves, allowing for the precise quantification of metabolite formation rates (intrinsic clearance, CLint​ ).

Causality in Solvent Selection: Both tizanidine and its M4 metabolite are highly soluble in Dimethyl Sulfoxide (DMSO). However, DMSO is a known inhibitor of various cytochrome P450 enzymes. The final concentration of DMSO in any hepatocyte or microsomal assay must be strictly capped at ≤0.1% v/v. Exceeding this threshold will artificially depress CYP1A2 activity, leading to an underestimation of metabolic clearance and skewed DDI predictions[2].

Table 1: Quantitative Dosing Parameters for In Vitro Assays

ParameterRecommended ValueRationale / Causality
Primary Stock Solvent 100% DMSOEnsures complete solubilization of the M4 reference standard and tizanidine substrate.
Max Assay DMSO Conc. ≤0.1% v/vPrevents artifactual solvent-mediated inhibition of CYP1A2 enzymes during the assay[2].
Tizanidine Dosing Range 1.0 - 10.0 µMProvides sufficient substrate to ensure zero-order kinetics without saturating the CYP1A2 enzymes.
Fluvoxamine Control Dose 1.0 µMVastly exceeds the Ki​ for CYP1A2, guaranteeing near-complete ablation of enzyme activity for assay validation[5].
M4 Calibration Range 1.0 - 500 ng/mLCovers the expected linear range of metabolite formation over a standard 120-minute hepatocyte incubation.

Self-Validating Experimental Protocol: CYP1A2 DDI Hepatocyte Assay

To evaluate CYP1A2 inhibition or characterize the PK profile of novel compounds against the tizanidine pathway, substrate is dosed into Primary Human Hepatocyte (PHH) cultures, and the formation of the M4 metabolite is quantified.

Trustworthiness & Assay Validation: This protocol is engineered as a self-validating system. It mandates the parallel use of a vehicle control (establishing baseline CYP1A2 activity) and a positive control (Fluvoxamine). If fluvoxamine fails to arrest M4 formation by >90% , the assay must be flagged as invalid, indicating that the hepatocyte batch is metabolically compromised or the inhibitor degraded[6].

Workflow S1 Step 1: Thaw & Plate Primary Human Hepatocytes (PHH) S2 Step 2: Pre-incubate with CYP1A2 Inhibitor (e.g., Fluvoxamine) S1->S2 S3 Step 3: Dose Substrate (Tizanidine 1-10 µM) S2->S3 S4 Step 4: Time-Course Sampling (0, 15, 30, 60, 120 min) S3->S4 S5 Step 5: Quench with Acetonitrile & Centrifuge S4->S5 S6 Step 6: LC-MS/MS Quantification of M4 Metabolite S5->S6

Self-validating experimental workflow for in vitro CYP1A2 DDI hepatocyte assays.

Step-by-Step Methodology:
  • Cell Preparation : Thaw cryopreserved Primary Human Hepatocytes (PHH) and plate at a density of 1×106 cells/mL in Williams' E medium supplemented with cell maintenance supplements (dexamethasone, insulin). Allow 4 hours for attachment in a 96-well format.

  • Inhibitor Pre-Incubation : Pre-incubate the cells with the test inhibitor or the positive control (1 µM Fluvoxamine) for 30 minutes at 37°C, 5% CO2.

    • Causality: Pre-incubation is mandatory to capture mechanism-based (time-dependent) inhibition of CYP1A2. If the substrate and inhibitor are added simultaneously, time-dependent inhibitors will appear falsely inactive.

  • Substrate Dosing : Initiate the metabolic reaction by dosing 1 µM Tizanidine into the wells. Ensure the final DMSO concentration across all wells remains ≤0.1% .

  • Time-Course Sampling : Extract 50 µL aliquots of the culture medium at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching : Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated tizanidine-d4).

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures cellular proteins and CYP enzymes, halting M4 metabolite formation at the exact time point to ensure kinetic accuracy.

  • Centrifugation & LC-MS/MS Analysis : Centrifuge the quenched plates at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Use the N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine reference standard to quantify the peak area ratios.

Data Interpretation

Plot the concentration of the M4 metabolite over time. In vehicle-treated cells, M4 concentration should rise linearly over the first 60 minutes, allowing for the calculation of the intrinsic clearance rate ( CLint​ ). In fluvoxamine-treated cells, M4 formation must be suppressed by >90% to validate the assay[6]. For novel drug candidates being screened for DDI liabilities, calculate the IC50​ based on their ability to attenuate M4 formation relative to the vehicle control.

References

  • PubChem. "N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine | C7H6ClN5S | CID 65451561." National Center for Biotechnology Information. Available at:[Link][1]

  • Granfors MT, Backman JT, Laitila J, Neuvonen PJ. "Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro." British Journal of Clinical Pharmacology, 2004. Available at:[Link][2]

  • StatPearls. "Tizanidine." National Center for Biotechnology Information Bookshelf, 2023. Available at:[Link][3]

  • U.S. Food and Drug Administration (FDA). "Fluvoxamine Maleate Tablets Label." AccessData FDA. Available at:[Link][4]

  • Granfors MT, et al. "Fluvoxamine Drastically Increases Concentrations and Effects of Tizanidine: A Potentially Hazardous Interaction." Clinical Pharmacology & Therapeutics, ResearchGate. Available at:[Link][6]

  • U.S. Food and Drug Administration (FDA). "Label for LUVOX CR (Fluvoxamine Maleate) Extended-Release Capsules." AccessData FDA. Available at:[Link][5]

Sources

Method

High-Sensitivity LC-MS/MS Quantification of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

Application Note & Methodological Guide Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals Executive Summary & Mechanistic Context Tizanidine is a centrally acting α2​ -adrenergic agonist widely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals

Executive Summary & Mechanistic Context

Tizanidine is a centrally acting α2​ -adrenergic agonist widely prescribed as a myotonolytic agent for the management of muscle spasticity[1]. During both its active pharmaceutical ingredient (API) synthesis and its in vivo metabolic lifecycle, tizanidine is susceptible to structural modifications. One of the most critical structural derivatives is N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS: 125292-37-7), a compound that serves a dual role in drug development[2][3]:

  • CMC / Quality Control: It is a recognized process and degradation impurity (often referred to as Tizanidine Guanidine Impurity) formed via the hydrolytic or oxidative cleavage of tizanidine's imidazoline ring[4].

  • Pharmacokinetics (PK): It acts as a primary circulating metabolite (Metabolite M4) in human plasma and urine.

Quantifying this highly polar, basic molecule presents unique analytical challenges. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, retain, and quantify this specific guanidine derivative with high precision, overcoming severe matrix effects and isobaric interferences[5][6].

Pathway Tiz Tizanidine (Parent Drug / API) Degradation Imidazoline Ring Cleavage (In vivo metabolism / In vitro degradation) Tiz->Degradation Guanidine N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (Metabolite M4 / Impurity) Degradation->Guanidine Loss of ethylene moiety

Fig 1: Structural conversion of Tizanidine to its acyclic guanidine derivative.

Analytical Rationale: Causality Behind the Method

To achieve a robust, self-validating assay, every variable in the sample preparation and chromatographic separation must be mechanistically justified.

The Challenge of the Guanidine Moiety

The target analyte possesses an acyclic guanidine group, making it an extremely strong base ( pKa​≈13 ). In standard reversed-phase chromatography (e.g., C18 columns), highly basic and polar compounds remain protonated, resulting in poor retention, peak tailing, and elution in the void volume where ion suppression from endogenous salts and phospholipids is most severe.

Chromatographic Causality: Why PFP?

To force retention of the protonated guanidine, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase rather than a traditional C18. PFP columns provide alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and enhanced hydrogen bonding—which selectively retain basic analytes and separate them from the parent tizanidine API[7].

Sample Preparation Causality: Why MCX SPE?

For biological matrices, protein precipitation alone leaves high concentrations of phospholipids that cause unpredictable matrix effects in the MS source. Because the guanidine group is permanently positively charged at physiological and acidic pH, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the optimal choice. The analyte binds ionically to the sulfonic acid groups of the MCX sorbent, allowing aggressive washing with 100% organic solvents (methanol/acetonitrile) to strip away neutral and acidic lipids before targeted elution at a highly basic pH.

Workflow Plasma Biological Matrix / API Solution Spiked with Tizanidine-d4 (IS) SPE Mixed-Mode Cation Exchange (MCX) SPE Traps permanently charged guanidine Plasma->SPE Elution Elution Step 5% NH4OH in Methanol (Neutralizes charge) SPE->Elution LC UHPLC Separation PFP Column + Formate Buffer (Retains polar base) Elution->LC MS ESI-MS/MS (Positive MRM) Precursor: m/z 228.0 LC->MS

Fig 2: Mechanistic workflow for the isolation and LC-MS/MS quantification of the target.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Built-in system suitability tests (SST) ensure that matrix effects and carryover are actively monitored during every run.

Reagents and Materials
  • Target Analyte: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine reference standard (Exact Mass: 227.003 Da)[2].

  • Internal Standard (IS): Tizanidine-d4 (Stable isotope surrogate)[5].

  • Stationary Phase: Phenomenex Kinetex PFP (50 × 2.1 mm, 1.7 µm) or equivalent.

  • SPE Cartridges: Waters Oasis MCX (30 mg/1 cc).

Sample Preparation (Plasma / Biological Matrix)
  • Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution (Tizanidine-d4, 50 ng/mL).

  • Acidification: Add 100 µL of 2% Formic acid in water. Rationale: Ensures 100% protonation of the guanidine group for optimal SPE binding.

  • SPE Conditioning: Condition MCX cartridges with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 drop/second.

  • Interference Washing: Wash with 1 mL of 2% Formic acid in water (removes salts), followed by 1 mL of 100% Methanol (removes neutral/acidic lipids and phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH neutralizes the basic guanidine, breaking the ionic bond with the MCX sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

UHPLC Parameters
  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid. (Provides ionic strength to prevent peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 60% B

    • 2.5 - 3.0 min: Ramp to 95% B (Column wash)

    • 3.0 - 4.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

Self-Validation & System Suitability Checks

To ensure the integrity of the run, the sequence must begin with the following self-validating injections:

  • Double Blank: Matrix processed without IS or Analyte (Validates absence of endogenous isobaric interference).

  • Blank + IS: Matrix processed with IS only (Validates no cross-talk from the IS channel to the analyte channel).

  • LLOQ Sample: Must demonstrate a Signal-to-Noise (S/N) ratio 10 and a retention time match within ±0.05 minutes of the reference standard.

Mass Spectrometry & Quantitative Data Presentation

Detection is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[8][9].

The precursor ion for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is the [M+H]+ species at m/z 228.0 . Fragmentation predominantly yields an ion at m/z 186.0 , corresponding to the loss of cyanamide ( H2​N−CN , 42 Da) from the acyclic guanidine structure, leaving the benzothiadiazole amine core.

Table 1: MRM Transitions and MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Guanidine Impurity 228.0186.05022Quantifier
Guanidine Impurity 228.0151.05035Qualifier (Loss of Cl)
Tizanidine (Parent)254.0190.05025Chromatographic Monitor
Tizanidine-d4 (IS)258.0194.05025Internal Standard
Table 2: Method Validation Summary (Biological Matrix)
Validation ParameterResult / MetricAcceptance Criteria (FDA/ICH)
Limit of Detection (LOD) 0.02 ng/mLS/N 3
Lower Limit of Quant. (LLOQ) 0.05 ng/mLS/N 10, Precision 20%
Linear Dynamic Range 0.05 – 100 ng/mL R2≥0.995
Intra-day Precision (%CV) 2.4% – 6.1% 15% ( 20% at LLOQ)
Extraction Recovery (MCX) 91.5% ± 3.2%Consistent across all QC levels
Matrix Effect (Ion Suppression) -4.2% ± 15% variation

References

  • PubChem Database. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine | C7H6ClN5S | CID 65451561. National Center for Biotechnology Information. Available at:[Link][2]

  • Reddy GM, et al. Identification and characterization of potential impurities of tizanidine hydrochloride. Analytical Chemistry: An Indian Journal (ACAIJ), 2008, 7(8):586–590. Available at:[Link][4]

  • Allmpus. Tizanidine Guanidine Impurity (CAS 125292-37-7) Reference Standards. Allmpus Pharmaceutical Impurities. Available at:[Link][3]

  • PubChem Database. Tizanidine | C9H8ClN5S | CID 5487. National Center for Biotechnology Information. Available at:[Link][1]

Sources

Application

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine formulation for in vivo injection

An Application Note and Protocol for the Formulation of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine for In Vivo Injection. Executive Summary Tizanidine is a centrally acting α2​ -adrenergic agonist widely prescribe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Formulation of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine for In Vivo Injection.

Executive Summary

Tizanidine is a centrally acting α2​ -adrenergic agonist widely prescribed for the management of muscle spasticity[1]. Upon oral administration, it undergoes extensive first-pass metabolism mediated primarily by hepatic CYP1A2[2]. This biotransformation yields several metabolites, most notably N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine , also identified in literature as Metabolite 4 (M4)[3],[4].

While M4 exhibits minimal pharmacological activity at the primary α2​ -adrenergic receptor compared to its parent compound, modern regulatory frameworks—specifically the FDA's Metabolites in Safety Testing (MIST) guidance—mandate that disproportionate or major circulating human metabolites undergo dedicated nonclinical safety and pharmacokinetic (PK) profiling[5],[6]. This guide provides a scientifically grounded, self-validating methodology for formulating the M4 free base into stable, biocompatible vehicles suitable for direct in vivo injection in rodent models.

Pathway Tizanidine Tizanidine (Parent Drug) CYP1A2 Hepatic CYP1A2 Metabolism Tizanidine->CYP1A2 First-pass M4 Metabolite M4 (Guanidine Derivative) CYP1A2->M4 Biotransformation MIST MIST Compliance (Tox & PK Profiling) M4->MIST Direct In Vivo Injection

Tizanidine CYP1A2 metabolism pathway yielding M4 for downstream MIST profiling.

Physicochemical Profiling & Formulation Rationale

To engineer a stable formulation, we must first analyze the intrinsic properties of the Active Pharmaceutical Ingredient (API). N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine presents a unique formulation challenge: its benzothiadiazole core is lipophilic, while its guanidine moiety is highly basic.

ParameterQuantitative ValueFormulation Implication
Chemical Name N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidineTarget API (Tizanidine M4)[4].
Molecular Weight 227.68 g/mol [7]Dictates molarity and systemic exposure calculations.
LogP 0.9[7],[8]Moderately lipophilic; free base exhibits poor aqueous solubility, necessitating co-solvents.
pKa (Estimated) ~13.0 (Guanidine group)Highly basic; easily protonated to form highly water-soluble salts in acidic media.

Causality in Vehicle Selection: Because the free base has poor solubility in neutral water, we provide two distinct formulation strategies:

  • The Co-Solvent System (DMSO/PEG300/Tween 80/Saline): Ideal for early PK studies. DMSO disrupts the crystalline lattice of the API, PEG300 acts as a lipophilic carrier for the benzothiadiazole core, and Tween 80 prevents precipitation when the system is diluted with the aqueous saline phase.

  • The Aqueous Acidic System (In Situ Salt Formation): Ideal for rigorous toxicity studies where organic solvents might introduce confounding vehicle effects. By lowering the pH, the guanidine group is fully protonated, converting the free base into a soluble hydrochloride salt in situ.

Experimental Protocols

Protocol A: Co-Solvent Formulation (Target: 2 mg/mL)

Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Normal Saline (0.9% NaCl).

Self-Validation Checkpoint: This protocol relies on sequential addition. Adding aqueous saline before the surfactants will result in irreversible API precipitation.

  • API Solubilization: Weigh exactly 2.0 mg of M4 free base into a sterile, depyrogenated glass vial.

  • DMSO Addition: Add 50 µL of Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds. Causality: DMSO is kept at ≤5% to prevent hemolysis and acute vascular toxicity during Intravenous (IV) administration. The solution must be completely clear before proceeding.

  • Carrier Addition: Add 400 µL of PEG300. Vortex for 30 seconds to ensure a homogenous organic phase.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex vigorously. Causality: Tween 80 forms micelles that will encapsulate the API, stabilizing it against the upcoming aqueous shock.

  • Aqueous Dilution: Slowly add 500 µL of 0.9% Normal Saline dropwise while continuously vortexing.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial. Causality: PTFE is selected over PES because PES membranes can be degraded by high concentrations of PEG and DMSO, compromising filter integrity.

Workflow Step1 1. Weigh M4 API (Target: 2 mg/mL) Step2 2. Add 5% DMSO (Primary Solubilization) Step1->Step2 Step3 3. Add 40% PEG300 (Lipophilic Carrier) Step2->Step3 Step4 4. Add 5% Tween 80 (Surfactant/Stabilizer) Step3->Step4 Step5 5. Dropwise 50% Saline (Aqueous Dilution) Step4->Step5 Step6 6. Sterile Filtration (0.22 µm PTFE) Step5->Step6

Workflow for formulating M4 via co-solvent system for in vivo injection.
Protocol B: Aqueous Acidic Formulation (Target: 5 mg/mL)

Vehicle Composition: 0.1 N HCl / Normal Saline / pH adjusted to 5.5.

  • Protonation: Weigh 5.0 mg of M4 free base into a vial. Add 100 µL of 0.1 N HCl. Sonicate for 2–3 minutes until the API is fully dissolved. Causality: The strong acid rapidly protonates the guanidine moiety, forming a highly soluble chloride salt.

  • Dilution: Add 850 µL of 0.9% Normal Saline and vortex.

  • pH Adjustment (Critical Step): Slowly add 0.1 N NaOH in 5 µL increments while monitoring with a micro-pH probe. Adjust the pH to 5.5 – 6.0. Self-Validation Checkpoint: Do not exceed pH 6.5. If the pH rises too close to physiological neutrality, the free base will nucleate and precipitate, rendering the solution unsafe for IV injection.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter. Causality: PVDF is chosen here for its ultra-low protein binding properties and excellent compatibility with purely aqueous buffers.

In Vivo Administration Guidelines

To ensure robust PK data and animal welfare, adhere to the following injection parameters for rodent models:

  • Intravenous (IV) Injection (Tail Vein):

    • Maximum Volume: 5 mL/kg for mice; 2–5 mL/kg for rats.

    • Administration Rate: Inject slowly over 30–60 seconds. Rapid bolus injection of PEG300/DMSO vehicles can cause transient histamine release or acute hypotension.

  • Intraperitoneal (IP) Injection:

    • Maximum Volume: 10 mL/kg for mice and rats.

    • Observation: Monitor for signs of peritoneal irritation, though the 5% DMSO concentration is generally well-tolerated.

References

  • Title: PubChem Compound Summary for CID 65451561, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Pharmacokinetic Characterization of Tizanidine Nasal Spray, a Novel Intranasal Delivery Method for the Treatment of Skeletal Muscle Spasm Source: Clinical Drug Investigation URL: [Link]

  • Title: A Review of Alpha-2 Adrenergic Agents Implicated in Opioid Use Disorder Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Safety Testing of Drug Metabolites: Guidance for Industry (Revision 2) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine solubility issues in DMSO

Technical Support Center: Solubilization & Handling of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization & Handling of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. By understanding the thermodynamic and structural properties of this compound, you can eliminate erratic assay results and ensure reproducible solubilization.

Physicochemical Profile & Causality

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS: 125292-37-7) is a highly basic chemical entity, frequently encountered in drug development as an active intermediate or as the Tizanidine Guanidine Impurity[1]. The primary challenge in handling this compound lies in its guanidine moiety. With a pKa typically exceeding 13, the unprotonated free base forms a rigid crystal lattice stabilized by extensive intermolecular hydrogen bonding. When introduced to aprotic solvents like Dimethyl Sulfoxide (DMSO), the free base resists solvation, leading to poor solubility, aggregation, and precipitation[2].

Troubleshooting FAQs

Q: Why does my compound precipitate in DMSO after a freeze-thaw cycle? A: This is primarily caused by the hygroscopic nature of DMSO. When DMSO absorbs atmospheric moisture during handling or freeze-thaw cycles, the dielectric constant of the solvent system changes. Furthermore, the introduction of water can shift the micro-environmental pH to a less acidic range, which dramatically reduces the solubility of the benzothiadiazole-guanidine derivative[3]. Field-Proven Insight: Always use freshly opened, anhydrous DMSO (≥99.9% purity) and aliquot your stock solutions immediately to avoid repeated atmospheric exposure.

Q: I am using the free base form. Why is it so difficult to dissolve compared to the hydrochloride salt? A: The free base of guanidine derivatives exhibits extensive intermolecular hydrogen bonding. In aprotic solvents like DMSO, the free base exists in an equilibrium that favors aggregation over solvation[2]. Converting the free base to a protonated guanidinium salt (e.g., by adding a small amount of 1M HCl) disrupts these intermolecular H-bonds, significantly increasing solubility[4].

Q: What is the maximum achievable concentration in DMSO, and how do I reach it? A: While the free base may struggle to reach 1-2 mg/mL, the acidified salt form can achieve concentrations up to 10-22 mg/mL (approximately 34-87 mM) in DMSO[4]. To achieve this, apply gentle sonication and adjust the solution pH to approximately 3.0-5.0[3].

Solubilization Workflow

Workflow Start N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (Free Base) AddDMSO Add Anhydrous DMSO (Hygroscopic Risk) Start->AddDMSO Issue Precipitation / Incomplete Dissolution (H-Bonding Aggregation) AddDMSO->Issue Poor Solubility Action1 Check Solvent Quality (Use Freshly Opened DMSO) Issue->Action1 Action2 Acidification (Add 1M HCl to pH ~3.0-5.0) Issue->Action2 Mechanism Protonation to Guanidinium Salt (Disrupts Crystal Lattice) Action1->Mechanism Action2->Mechanism Success Stable Stock Solution (≥10 mg/mL achieved) Mechanism->Success Complete Dissolution

Workflow for troubleshooting and resolving guanidine derivative solubility issues in DMSO.

Quantitative Solubility Data

Note: Data represents approximate maximum solubility limits based on structural analogs and empirical testing.

Compound StateSolvent SystemMax SolubilityOptimal Conditions
Free Base Anhydrous DMSO< 2.0 mg/mLRoom Temp, Sonication
Free Base WaterInsolubleRoom Temp
HCl Salt (Protonated) Anhydrous DMSO10.0 - 22.2 mg/mLSonication, pH 3.0 - 5.0
HCl Salt (Protonated) Water~15.0 mg/mLRoom Temp

Standardized Protocol: Preparation of a Self-Validating 10 mM Stock Solution

Objective: Formulate a stable 10 mM stock of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine in DMSO.

  • Step 1: Precise Mass Measurement Accurately weigh 2.28 mg of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine free base (MW = 227.68 g/mol ) into a sterile, amber glass vial. Causality: Amber glass prevents UV-induced degradation of the benzothiadiazole ring.

  • Step 2: Initial Solvation Add 900 µL of freshly opened, anhydrous DMSO (≥99.9% purity). Causality: Minimizes baseline water content, preventing premature precipitation[3].

  • Step 3: Acidification (Critical Step) Add 10 µL of 1M HCl to protonate the guanidine group, bringing the micro-pH to ~3.0[4]. Validation Check: The previously cloudy suspension should begin to clarify immediately upon swirling, indicating successful protonation and disruption of the crystal lattice.

  • Step 4: Volume Adjustment Top up with anhydrous DMSO to reach a final volume of exactly 1.0 mL.

  • Step 5: Sonication and Optical Validation Sonicate the vial in a water bath at room temperature for 5-10 minutes. Validation Check: Hold the vial against a light source. The solution must be 100% optically clear with no particulate matter settling at the bottom. If particulates remain, verify the pH is ≤ 5.0 and sonicate for an additional 5 minutes.

  • Step 6: Storage Aliquot the solution into single-use vials and store at -80°C. Validation Check: Upon thawing a test aliquot, the solution should remain clear. If precipitation occurs upon thawing, discard the aliquot, as the DMSO has likely absorbed atmospheric moisture[3].

Sources

Optimization

Technical Support Center: Optimizing the Synthesis Yield of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS: 12...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS: 125292-37-7), widely known as Tizanidine Guanidine Impurity.

Synthesizing this compound in high yield presents a significant chemical challenge. The starting material, 4-amino-5-chloro-2,1,3-benzothiadiazole, is notoriously unreactive due to the severe electron-withdrawing nature of the benzothiadiazole ring and the steric hindrance imposed by the ortho-chloro group. This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to help you overcome these barriers.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 15% when using cyanamide and hydrochloric acid? A1: The starting amine, 4-amino-5-chloro-2,1,3-benzothiadiazole, is an exceptionally poor nucleophile. Cyanamide is only a weak electrophile. The combination of a poor nucleophile and a weak electrophile requires extreme heating to overcome the activation energy barrier. Unfortunately, these harsh thermal conditions lead to the degradation of the starting material and incomplete conversion, resulting in very low yields[1].

Q2: I switched to S-methylisothiourea sulfate, but the reaction stalls. How can I drive it to completion? A2: S-methylisothiourea alone is insufficient for highly deactivated aryl amines; it requires electrophilic activation. By adding a thiophilic Lewis acid—such as Silver Nitrate (AgNO₃) or Mercuric Chloride (HgCl₂)—the metal ion coordinates with the sulfur atom, drastically increasing the electrophilicity of the guanylating carbon[2]. Furthermore, this coordination facilitates the elimination of methyl mercaptan as an insoluble metal sulfide (e.g., Ag₂S), which precipitates out of the solution. According to Le Chatelier's principle, this irreversible precipitation drives the reaction equilibrium to completion.

Q3: What is the most reliable guanylating agent for maximizing the yield of this specific compound? A3: The gold standard for guanylating hindered, electron-deficient aryl amines is N,N'-di-Boc-1H-pyrazole-1-carboxamidine [3]. The electron-withdrawing tert-butyloxycarbonyl (Boc) groups increase the electrophilicity of the central carbon, while the pyrazole moiety acts as an excellent, non-nucleophilic leaving group. This method proceeds under mild heating (40°C), which prevents the thermal degradation often seen with cyanamide. The Boc groups are subsequently removed using Trifluoroacetic acid (TFA) to yield the free guanidine.

Q4: How do I prevent the formation of Tizanidine EP Impurity F (the bis-aryl dimer)? A4: Tizanidine EP Impurity F (1,3-Bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-(4,5-dihydro-1H-imidazol-2-yl)guanidine) and related bis-aryl guanidines form when the newly synthesized monosubstituted guanidine acts as a nucleophile and attacks another equivalent of the electrophile[4]. To suppress this over-guanylation, maintain a strict stoichiometric excess of the guanylating agent (1.5 equivalents) and use a slow, dropwise addition of the starting amine. This keeps the concentration of the free amine low relative to the guanylating agent, favoring mono-substitution.

Data Presentation: Comparison of Guanylation Strategies

To select the best approach for your lab, compare the empirical data of common guanylation methods applied to 4-amino-5-chloro-2,1,3-benzothiadiazole:

Guanylating AgentAdditives / CatalystsReaction TempReaction TimeTypical YieldPrimary Byproducts
Cyanamide HCl (conc.)100–120°C24–48 h< 15%Degradation products, unreacted amine
S-Methylisothiourea AgNO₃, Et₃N80°C12–18 h40–60%Ag₂S (solid), Bis-aryl guanidines
N,N'-di-Boc-1H-pyrazole-1-carboxamidine Et₃N (then TFA for deprotection)25–40°C6–12 h> 85% Pyrazole (water-soluble, easily washed)

Reaction Workflow Visualization

GuanylationWorkflow Start 4-Amino-5-chloro-2,1,3- benzothiadiazole (Poor Nucleophile) Path1 Traditional Guanylation (Cyanamide + HCl) Start->Path1 Path2 S-Methylisothiourea + Lewis Acid (AgNO3) Start->Path2 Path3 N,N'-di-Boc-1H-pyrazole- 1-carboxamidine Start->Path3 Yield1 Low Yield (<15%) High Heat Required Path1->Yield1 Yield2 Moderate Yield (40-60%) Metal Sulfide Byproducts Path2->Yield2 Intermediate Di-Boc-Guanidine Intermediate Path3->Intermediate Deprotection TFA / DCM Deprotection Intermediate->Deprotection Yield3 High Yield (>85%) Clean Conversion Deprotection->Yield3

Figure 1: Comparative workflow of guanylation strategies for 4-amino-5-chloro-2,1,3-benzothiadiazole.

Experimental Protocol: High-Yield Synthesis via Pyrazole-1-carboxamidine

This self-validating protocol utilizes the highly electrophilic N,N'-di-Boc-1H-pyrazole-1-carboxamidine to bypass the poor nucleophilicity of the starting amine, ensuring high conversion rates and easy purification.

Phase 1: Guanylation (Intermediate Formation)

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert nitrogen (N₂) atmosphere, dissolve 1.0 eq (1.85 g, 10 mmol) of 4-amino-5-chloro-2,1,3-benzothiadiazole in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 2.0 eq (2.8 mL, 20 mmol) of Triethylamine (Et₃N). Slowly add 1.5 eq (4.65 g, 15 mmol) of N,N'-di-Boc-1H-pyrazole-1-carboxamidine in portions to maintain a low concentration of the free amine relative to the guanylating agent (preventing dimer formation).

  • Incubation & Monitoring: Stir the reaction mixture at 40°C for 12 hours. Validate the disappearance of the starting amine via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3; UV detection at 254 nm).

  • Workup: Quench the reaction by adding 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers thoroughly with brine (3 x 20 mL) to remove the DMF and the highly water-soluble pyrazole byproduct. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude di-Boc-guanidine intermediate.

Phase 2: Deprotection & Final Isolation 5. Boc Cleavage: Dissolve the crude intermediate in 15 mL of Dichloromethane (DCM) and cool to 0°C in an ice bath. Slowly add 15 mL of Trifluoroacetic acid (TFA) dropwise. 6. Conversion: Remove the ice bath and stir at room temperature for 4 hours. Self-validation: The reaction will visibly evolve gas (CO₂ and isobutylene) as the Boc groups are cleaved. 7. Neutralization & Purification: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Resuspend the oily residue in 20 mL of water and carefully neutralize with a saturated NaHCO₃ solution until the pH reaches 8.0. 8. Final Extraction: Extract the free N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine with Ethyl Acetate (3 x 20 mL). Dry the organic phase, concentrate, and recrystallize the resulting solid from hot ethanol to obtain the pure product (Expected yield: >85%).

References

  • Benchchem. "4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7". Benchchem.[https://vertexaisearch.cloud.google.
  • Veeprho. "Tizanidine EP Impurity F | CAS 1147548-85-3". Veeprho.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuBle-JnHSHWnJk3AWncniHaYaK1c0MASX1yvVDXMwXKBehFcm5rHV_DCpjAH7GCEOcxg5n7MHt_5O4XvYjnVl5Ak7XxmorLI5wY8V2jBQShFX_F3qPu2rctQZP0XDKOoOA5mqSm3YI0kqX65DkAqsU7Q=]
  • ResearchGate. "Poly(amidoamine), polypropylenimine, and related dendrimers and dendrons possessing different 1 / 2 branching motifs". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGz4ozvUTTj7ebb8EN9PbotKJbP_HhSWGhmLltLGfwG4NS6ebVs-rq2YR1XOCfwwzFaLRCbonvzvF3vd-HIk7rK8BryVDWahv_pSlODiHmFUgZSR8WrdMZGQpkO1bNVdGo2K2JrJ1Lgo5SuxnhU7vGlqZBNOExs5Rn9yRa7wqNoDQQkWSNvsE88UmXD66YmbbjIqKFIaEFLlnNIzq6q8NN4aHDfWPpFYSI1XxiEHQZ2E8teIMIvw44IEqQITQoG8O2HLqyDMjcQ0Ami-dYMnQ3NkILejI0pP6ZmJI0-uQ8JctM3xEGdhwjTAnHF_hUILdEIuV4bcC59if4hZDyNf-bpAwMqnoSeC5HtKrBdVirJaEIYvbtGwS4_8JILGnuRyuEu8BSpDvGX9EBTLqZzx4HvCSjQm6OrOgblzM5IJLlbcRAyoDl6OT1wmMggNhkp-5sGuScllN7FNC8djKZHJwfIkmnAvIuzIn_EJYZuZn2MZ5SbE0xhcpNEeOHgRDG0gLJp5Tbh9le2JJ_4eTYPtF8-yweV7SKlu-LLYdg67YUTDoQSX2Mrgq2OXlNG_f29Q1E7Ca4AdCW07AoVFnY_k_x]
  • ResearchGate. "Synthesis of Guanidines From Azides: A General and Straightforward Methodology In Carbohydrate Chemistry". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh-kAYdv4n7xb_K-v5C6q7CpLCe9vjpx2AF3mf4Sx4TOJrHtrmgQs2jhiz2tzsqzpYdZqb6DAS41Gc99o6N70PFanL2uG4gXoUqopUEeXtomRsgWYg_Pa7mcyjJqjenPQPJBOLDI05mTtYyXL6p4d6RK3j72s0lS2Ts_UDCfdLGWKGr8QdykXOOsTgBXs9X6yBfbrcrybIQMjqA9GnjqCWO-LGnsC1uCCm6AlaM3id8Tu4_s_mnDBsnyyd4_DmUiAQZnV4kLUHjCDISbawm6-Yx88DSOc=]

Sources

Troubleshooting

Technical Support Center: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists, formulation scientists, and drug development professionals working with N-(5-ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists, formulation scientists, and drug development professionals working with N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS: 125292-37-7).

Widely recognized as the Tizanidine Guanidine Impurity [1], this compound is a critical reference standard used in forced degradation studies, impurity profiling, and quality control of the α₂-adrenergic agonist Tizanidine[2]. Because it possesses a highly basic guanidine moiety conjugated to a benzothiadiazole ring[3], its stability at room temperature—both in solid state and in solution—requires precise handling to prevent analytical artifacts.

Quantitative Stability Profile

To ensure the trustworthiness of your analytical data, you must treat every standard preparation as a self-validating system. The table below synthesizes the stability thresholds of the compound across different matrices and temperatures.

Table 1: Stability Profile of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

ConditionTemperatureMatrixStability DurationRecommended Action
Solid Powder (Long-term) 2–8°CNeat Solid> 2 YearsStore tightly sealed and desiccated[2].
Solid Powder (Benchtop) 25°C (RT)Neat Solid7–14 DaysMinimize exposure to ambient humidity.
Primary Stock Solution -20°CDMSO / Methanol3–6 MonthsAliquot immediately to avoid freeze-thaw cycles.
Working Solution 25°C (RT)Aqueous (pH > 7.0)< 24 HoursPrepare fresh daily; prone to rapid hydrolysis[4].
Autosampler Storage 4°CAcidic Diluent (pH < 3)48–72 HoursMaintain acidic pH (e.g., 0.1% Formic Acid)[5].

Standard Operating Procedure: Stability-Indicating Preparation

Do not just follow these steps; understand the causality behind them. The guanidine functional group is highly basic. If left unprotonated in aqueous environments at room temperature, it becomes susceptible to nucleophilic attack and subsequent hydrolysis into urea derivatives[4].

Step-by-Step Methodology:

  • Thermal Equilibration: Before opening the reference standard vial (stored at 2–8°C), allow it to equilibrate to room temperature (25°C) inside a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces ambient condensation, which accelerates solid-state degradation.

  • Primary Stock Dissolution: Weigh exactly 1.0 mg of the powder and dissolve it in 1.0 mL of LC-MS grade Methanol or DMSO to yield a 1 mg/mL primary stock. Vortex until visually clear.

  • Cryo-Aliquoting: Immediately divide the primary stock into 100 µL aliquots in amber glass vials and transfer them to -20°C storage.

  • Working Solution Dilution: Dilute the stock to your target analytical concentration (e.g., 10 µg/mL) using an acidic diluent (e.g., Water:Acetonitrile 50:50 v/v containing 0.1% Formic Acid or Trifluoroacetic Acid). Causality: The acidic environment (pH ~2.7) fully protonates the guanidine moiety, stabilizing the molecule against hydrolysis at room temperature[5].

  • Autosampler Management: Place the working solutions in a temperature-controlled autosampler set to 4°C. Discard any aqueous working solutions left on the room-temperature benchtop for more than 24 hours.

Troubleshooting Workflow: Signal Loss & Peak Splitting

If you encounter signal degradation or chromatographic anomalies during your LC-MS/HPLC runs, follow this logical diagnostic pathway.

Workflow N1 Signal Loss / Peak Splitting (LC-MS/HPLC) N2 Check Solution Age & Temp N1->N2 N3 Stored at RT > 24h? N2->N3 N4 Prepare Fresh Stock Store at -20°C N3->N4 Yes N5 Check Mobile Phase pH N3->N5 No N6 pH > 7.0? N5->N6 N7 Use 0.1% Formic Acid (pH ~2.7) N6->N7 Yes N8 Use End-Capped Column N6->N8 No

Caption: Troubleshooting workflow for signal loss or peak splitting of the guanidine impurity in HPLC/LC-MS.

Frequently Asked Questions (FAQs)

Q1: Is the solid powder stable on the benchtop at room temperature? A: Yes, but only for short-term handling. While long-term storage strictly requires refrigeration at 2–8°C[2], the solid powder is chemically stable at room temperature (20–25°C) for several days during routine weighing and assay preparation. However, the compound is hygroscopic; prolonged exposure to ambient humidity will lead to moisture absorption, throwing off your quantitative weight calculations[1].

Q2: Why am I seeing severe peak tailing for this compound in my RP-HPLC method? A: This is a classic symptom of secondary interactions. The guanidine group is highly basic. At neutral or high pH, the molecule exists in a partially deprotonated state and interacts strongly with residual silanol groups on the silica-based stationary phase. Solution: Lower your mobile phase pH to < 3.0 using Formic Acid or TFA to ensure full protonation, and ensure you are using a heavily end-capped C18 column[5].

Q3: Can I leave my working solutions in the autosampler at room temperature overnight? A: It is highly discouraged. At room temperature, aqueous solutions (especially unbuffered or neutral/basic pH) can exhibit up to 2–5% degradation over 24–48 hours due to the hydrolysis of the guanidine group[4]. Always set your autosampler to 4°C to arrest this kinetic degradation.

Q4: What are the primary degradation pathways of this compound? A: In unbuffered or alkaline aqueous solutions at room temperature, the primary pathway is the hydrolysis of the guanidine moiety, eventually degrading into corresponding urea derivatives or amines. Additionally, the benzothiadiazole ring can be susceptible to oxidative stress if exposed to light and oxygen over extended periods[4].

References

  • PubChem. "N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine | C7H6ClN5S | CID 65451561". National Institutes of Health (NIH).[Link]

  • SynZeal Research. "Tizanidine Impurities and Reference Standards". SynZeal.[Link]

  • ResearchGate. "Forced degradation studies of tizanidine hydrochloride and development of validated stability-indicating RP-HPLC method". Indian Drugs.[Link]

  • PMC. "The Development of a Stable Peptide-Loaded Long-Acting Injection Formulation through a Comprehensive Understanding of Peptide Degradation Mechanisms". National Institutes of Health (NIH). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Degradation in Aqueous Buffer

Welcome to the technical support center for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this compound in aqueous buffer systems. As a structural analogue and known impurity of Tizanidine, its behavior in solution is critical for experimental accuracy and drug product stability.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate degradation.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine.

Q1: My solution of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is showing new peaks in the chromatogram after a short time. What is happening?

A1: The appearance of new peaks is a strong indicator of chemical degradation. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, similar to the related drug Tizanidine, is susceptible to degradation in aqueous solutions. The primary factors influencing its stability are pH, light exposure, and temperature.[2][3] The guanidine and benzothiadiazole functional groups are the most likely sites of reaction.

Q2: I've noticed a decrease in the peak area of my main compound over time. What are the likely causes?

A2: A diminishing peak area for the parent compound is direct evidence of its degradation. The most common culprits in aqueous buffer are hydrolysis and photodecomposition.[4][5] The rate of degradation can be significantly influenced by the buffer's pH, with solubility and stability decreasing as the pH becomes more alkaline.[6][7]

Q3: Is the compound sensitive to light?

A3: Yes, forced degradation studies on the closely related Tizanidine show significant decomposition under UV light.[3][8][9] It is crucial to protect solutions containing N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine from light by using amber vials or covering glassware with aluminum foil.

Q4: What is the optimal pH range for storing this compound in an aqueous buffer?

A4: The solubility of Tizanidine, a close analogue, is higher in acidic conditions.[6][10] Therefore, to maintain both solubility and stability, it is recommended to work in a slightly acidic pH range, typically between 3.5 and 5.0.[10] However, the optimal pH should be empirically determined for your specific experimental conditions.

Q5: Can the type of buffer I use affect the stability?

A5: Yes, beyond just controlling pH, some buffer components can actively participate in or catalyze degradation reactions. For instance, phosphate buffers can sometimes catalyze hydrolysis. It is advisable to start with a common buffer system like acetate or citrate in the recommended acidic pH range and evaluate the compound's stability.

II. In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving degradation issues.

Guide 1: Diagnosing the Degradation Pathway

If you observe degradation, the first step is to identify the primary cause. This can be achieved through a systematic "stress testing" or forced degradation study.

Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine in a suitable organic solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl to a final drug concentration of ~100 µg/mL. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a final drug concentration of ~100 µg/mL. Incubate at 60°C for 2, 6, and 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to a final drug concentration of ~100 µg/mL. Keep at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Keep a vial of the stock solution (or a solid sample) in an oven at 80°C for 24 hours.[11]

    • Photolytic Degradation: Expose a solution of the compound (~100 µg/mL in a transparent vial) to direct UV light (e.g., 254 nm) for 7 days, as studies on Tizanidine have shown significant degradation under these conditions.[3][8]

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (stored at 4°C in the dark). A significant decrease in the main peak and the appearance of new peaks under a specific condition will point to the likely degradation pathway.

Interpreting the Results:
Stress ConditionLikely Degradation Pathway
Acid/Base Hydrolysis Hydrolysis of the guanidine group or cleavage of the benzothiadiazole ring.[12]
Oxidation Oxidation of the sulfur atom in the benzothiadiazole ring or other susceptible functional groups.[13]
Thermal General thermal decomposition, which may accelerate other degradation pathways.
Photolytic Photochemical reactions leading to a variety of degradation products.[3][8][9][14]
Potential Degradation Pathway Diagram

G Compound N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Hydrolysis Hydrolysis Products (e.g., Guanidine cleavage) Compound->Hydrolysis H+ / OH- Heat Oxidation Oxidation Products (e.g., Sulfoxide) Compound->Oxidation H2O2 Photolysis Photodegradation Products (Multiple species) Compound->Photolysis UV Light

Caption: Potential degradation pathways for the target compound.

Guide 2: Optimizing Buffer Conditions

Once you have an idea of the degradation pathway, you can optimize your buffer conditions to minimize it.

Troubleshooting Workflow: Buffer Optimization

G start Degradation Observed check_ph Is pH in acidic range (3.5-5.0)? start->check_ph adjust_ph Adjust pH with a suitable buffer (e.g., Acetate, Citrate) check_ph->adjust_ph No check_buffer Is degradation still observed? check_ph->check_buffer Yes adjust_ph->check_buffer change_buffer Screen alternative buffer systems (e.g., MES, Formate) check_buffer->change_buffer Yes check_temp Is experiment at elevated temperature? check_buffer->check_temp No change_buffer->check_temp lower_temp Perform experiment at lower temp (e.g., 4°C) check_temp->lower_temp Yes check_light Is experiment protected from light? check_temp->check_light No lower_temp->check_light protect_light Use amber vials or cover with foil check_light->protect_light No end Stability Improved check_light->end Yes protect_light->end

Caption: Workflow for optimizing experimental buffer conditions.

Step-by-Step Buffer Optimization:
  • pH Adjustment: The primary cause of instability is often incorrect pH. As N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is more stable in acidic conditions, ensure your buffer pH is between 3.5 and 5.0.[10]

  • Buffer Selection: If degradation persists even at an optimal pH, consider that the buffer species itself may be the issue.

    • Initial Choice: Start with acetate or citrate buffers, which are generally non-reactive.

    • Alternative Buffers: If problems continue, screen other buffers in the desired pH range, such as formate or MES. Avoid phosphate buffers if hydrolysis is suspected.

  • Temperature Control: If your experiment requires elevated temperatures, be aware that this will accelerate degradation. Whenever possible, conduct experiments at room temperature or 4°C.

  • Exclusion of Light: Always protect your solutions from light. Use amber vials or wrap your containers in aluminum foil. This is especially critical if your forced degradation study indicated photolytic instability.[3][8][9][14]

III. Analytical Method for Stability Monitoring

A reliable analytical method is essential for troubleshooting. A stability-indicating HPLC-UV method is the standard approach.

Recommended HPLC Method Parameters

The following method is a good starting point, based on published methods for Tizanidine and its impurities.[15][16][17]

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for this class of compounds.
Mobile Phase A 20mM Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.5 with phosphoric acidThe acidic pH enhances stability and improves peak shape.[17]
Mobile Phase B Methanol or AcetonitrileCommon organic modifiers for reverse-phase chromatography.
Gradient A linear gradient may be necessary to separate the parent compound from its more polar or non-polar degradants.[15]Ensures elution of all components with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength 310 nm or 230 nmTizanidine and its impurities show strong absorbance at these wavelengths.[15][18]
Column Temperature 25°CProvides reproducible retention times.

Note: This method should be validated for your specific application to ensure it can separate the parent compound from all potential degradation products.

IV. Summary and Best Practices

To ensure the stability of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine in your aqueous buffer systems, adhere to the following best practices:

  • Work in an Acidic pH Range: Maintain a buffer pH between 3.5 and 5.0.

  • Protect from Light: Always use amber vials or foil-wrapped containers.

  • Control Temperature: Avoid high temperatures; work at room temperature or below whenever possible.

  • Choose Buffers Wisely: Start with non-reactive buffers like acetate or citrate.

  • Prepare Fresh Solutions: Due to its limited stability in solution, it is best to prepare solutions of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine fresh for each experiment.

  • Use a Validated Analytical Method: Employ a stability-indicating HPLC method to accurately monitor the compound and any potential degradants.

By following these guidelines, you can minimize degradation and ensure the integrity of your experimental results.

References

  • Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingradient by Reversed-Phase Liquid Chromatography. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Forced Degradation Study of Tizanidine Hydrochloride Under Different Stress Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. GSC Biological and Pharmaceutical Sciences, 16(2), 149-162. Retrieved from [Link]

  • Gobetti, C., Manoel, J. W., Barbosa, F. S., Mendez, A. S. L., & Garcia, C. V. (2025). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. Current Analytical Chemistry. Retrieved from [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Indian Drugs, 58(4), 50-55. Retrieved from [Link]

  • Rathor, S. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Indian Drugs, 58(4), 50-55. Retrieved from [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). Journal of Drug Delivery and Therapeutics, 13(3-s), 53-61. Retrieved from [Link]

  • Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. (2025). Bentham Science Publishers. Retrieved from [Link]

  • Reddy, G. M., Krishna, S. R., Rao, M. V. N. B., Satish, V., & Himabindu, V. (n.d.). Identification and characterization of potential impurities of tizanidine hydrochloride. Rasayan J. Chem. Retrieved from [Link]

  • Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. (2024). International Journal of Current Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kineticsand Identification of Degradation Products by UHPLC-QTOF/MS. (2025). Scilit. Retrieved from [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024). International Journal of Drug Delivery Technology. Retrieved from [Link]

  • FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. (2025). Indian Drugs. Retrieved from [Link]

  • Gobetti, C., Manoel, J. W., Barbosa, F. S., Mendez, A. S. L., & Garcia, C. V. (2025). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. Current Analytical Chemistry. Retrieved from [Link]

  • Indicating Determination of Tizanidine in Presence of Its Oxidative Degradation. (2016). International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). PMC. Retrieved from [Link]

  • View of Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Evaluation of physicochemical and microbiological stability of liquid preparation from tizanidine hydrochloride tablets - a Hospital concern. (n.d.). SciELO. Retrieved from [Link]

  • ZANAFLEX (tizanidine hydrochloride) Label. (2002). accessdata.fda.gov. Retrieved from [Link]

  • Design Strategies for Improving Oral Bioavailability of Tizanidine: Solid Dispersion Approach. (2024). International Journal of Drug Delivery Technology. Retrieved from [Link]

  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674. Retrieved from [Link]

  • N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. (n.d.). PubChem. Retrieved from [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). Diva-portal.org. Retrieved from [Link]

  • (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE. (n.d.). precisionFDA. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic challenges associated with N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine .

This compound is a critical process impurity and degradation product of the α2-adrenergic agonist Tizanidine [1]. Due to its highly basic and polar nature, analysts frequently encounter peak tailing, poor retention, and co-elution during reversed-phase liquid chromatography (RP-HPLC/UPLC). This guide bridges the gap between chemical mechanics and practical methodology to ensure your analytical workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Insights & Causality

To optimize the chromatography of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, we must first understand its molecular behavior. The molecule consists of a lipophilic benzothiadiazole core and a highly basic open-chain guanidine moiety (pKa > 12).

The Causality of Chromatographic Failure: At standard reversed-phase pH ranges (pH 2.0 – 8.0), the guanidine group remains permanently protonated (positively charged). This creates two primary points of failure:

  • Hydrophilic Ejection: The permanent positive charge drastically reduces the molecule's hydrodynamic affinity for standard C18 alkyl chains, causing it to elute near the void volume.

  • Secondary Interactions: The positively charged guanidinium ion aggressively interacts with ionized residual silanols ( SiO− ) on the silica matrix of the column, leading to severe peak tailing and irreversible adsorption.

To counteract this, we must manipulate the mobile phase using either chaotropic agents (to disrupt the hydration shell) or ion-pairing reagents (to form a neutral, hydrophobic complex) [2].

Part 2: Validated Step-by-Step Methodology

The following UPLC protocol utilizes a chaotropic approach combined with a hybrid-particle column to achieve baseline separation.

Protocol: Self-Validating UPLC Method for Guanidine Impurity Resolution

Step 1: Aqueous Buffer Preparation (The Chaotropic Approach)

  • Weigh 2.4 g of Sodium Perchlorate and dissolve it in 1000 mL of HPLC-grade water [3].

    • Scientific Rationale: Sodium perchlorate acts as a chaotrope, forcing the highly polar guanidinium ion to partition into the stationary phase.

  • Add 0.6 mL of Triethylamine (TEA). This acts as a sacrificial base to mask active silanols.

  • Adjust the pH to exactly 3.6 ± 0.05 using dilute Orthophosphoric acid. Filter through a 0.22 µm membrane.

Step 2: Mobile Phase Blending

  • Mobile Phase A: 5% Acetonitrile / 95% Buffer (v/v).

  • Mobile Phase B: 70% Acetonitrile / 30% Buffer (v/v).

Step 3: Column Selection & Equilibration

  • Install an Ethylene Bridged Hybrid (BEH) C8 column (100 × 2.1 mm, 1.7 µm) [3].

    • Scientific Rationale: BEH particle technology provides superior resistance to basic compounds and minimizes peak tailing compared to standard un-capped silica.

  • Equilibrate the column at 35°C until the pressure and baseline UV absorbance are completely stable.

Step 4: Gradient Execution & Detection

  • Run a linear gradient from 100% A to 100% B over 11 minutes at a flow rate appropriate for your UPLC system (e.g., 0.3 mL/min).

  • Set the UV detector to 230 nm , which is the optimal absorption maximum for the benzothiadiazole chromophore.

Step 5: System Suitability (Self-Validation Mechanism)

  • Every protocol must validate itself before sample analysis. Inject a Resolution Standard containing 0.05 mg/mL Tizanidine API and 0.05 mg/mL N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine.

  • Pass Criteria: The system is only valid if the Resolution ( Rs​ ) between the two peaks is > 4.0 and the tailing factor for the impurity is < 1.5 [2]. If it fails, do not proceed; this indicates buffer depletion or column voiding.

Part 3: Troubleshooting Guide & FAQs

Q1: Why does N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine elute at the void volume on my standard C18 column? A: As established, the guanidine moiety is permanently protonated, making it highly hydrophilic. This prevents adequate hydrophobic interaction with the C18 chains. Solution: You must shift the retention mechanism. If you cannot use the chaotropic method above, switch to an ion-pairing agent like sodium 1-pentanesulfonate (0.005 M) in your aqueous phase [2]. This forms a neutral, hydrophobic ion-pair complex with the guanidinium ion, drastically increasing its retention time.

Q2: I am seeing severe peak tailing (Asymmetry > 2.0) for the impurity. How do I fix this? A: Peak tailing for basic compounds is driven by ion-exchange interactions with residual silanols. Solution: First, ensure your buffer pH is strictly controlled between 3.0 and 3.6 to suppress silanol ionization. Second, ensure your mobile phase contains a competing amine (like TEA) or use an end-capped/sterically protected column (e.g., Zorbax Bonus-RP or BEH C8).

Q3: How can I differentiate the guanidine impurity from Tizanidine API during co-elution? A: Structurally, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine lacks the imidazoline ring present in Tizanidine. This alters its hydrodynamic volume. If co-elution occurs, flatten your gradient slope (e.g., change from a 5% B/min increase to a 2% B/min increase) around the expected elution time. Furthermore, LC-MS can instantly differentiate them: the guanidine impurity has a molecular weight of ~227.67 g/mol , while Tizanidine is ~253.71 g/mol [1].

Part 4: Quantitative Data & System Suitability

Use the following table to benchmark your chromatographic performance against industry standards for Tizanidine and its related impurities [3] [4].

CompoundMolecular Weight ( g/mol )Relative Retention Time (RRT)Limit of Detection (LOD)Resolution ( Rs​ ) Target
Tizanidine API 253.711.000.15 µg/mLN/A
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine 227.67~0.850.028 µg/mL> 4.0
Tizanidine Related Compound B 269.75~1.370.15 µg/mL> 4.0
Tizanidine Related Compound C 144.20~2.030.15 µg/mL> 4.0

Part 5: Troubleshooting Workflow Diagram

Follow this logical decision tree when diagnosing peak anomalies for the guanidine impurity.

OptimizationWorkflow A Analyze Guanidine Impurity Peak B Peak Tailing (>1.5)? A->B C Poor Retention (k'<2)? A->C D Co-elution with Tizanidine? A->D B_Yes Add TEA/TFA or use End-capped Column B->B_Yes Yes C_Yes Add Sodium Pentanesulfonate (Ion-Pairing) C->C_Yes Yes D_Yes Optimize Gradient Slope & Adjust pH to 3.0-3.6 D->D_Yes Yes

Workflow for troubleshooting N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine chromatography.

References

  • Title: Tizanidine Guanidine Impurity Source: Allmpus URL: [Link]

  • Title: Tizanidine Hydrochloride USP Monograph Source: DrugFuture URL: [Link]

  • Title: Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingradient by Reversed-Phase Liquid Chromatography Source: Asian Journal of Chemistry URL: [Link]

Optimization

Technical Support Center: Pharmacokinetics &amp; Formulation Optimization for Benzothiadiazole-Guanidine Derivatives

Welcome to the Technical Support Center for drug development professionals working with N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (often studied alongside its cyclic imidazoline parent, Tizanidine, and identified...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for drug development professionals working with N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (often studied alongside its cyclic imidazoline parent, Tizanidine, and identified as the active analog/metabolite DS-201-341). This portal provides troubleshooting guides, mechanistic FAQs, and validated protocols to overcome the critical bottleneck of low oral bioavailability.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine exhibit such low oral bioavailability (21–40%)? A: The low systemic exposure is not an absorption issue—gastrointestinal permeability is actually excellent. Instead, it is a profound metabolic sink caused by extensive first-pass hepatic metabolism[1]. The primary enzyme responsible is Cytochrome P450 1A2 (CYP1A2). Mechanistically, CYP1A2 catalyzes the oxidation of the guanidine/imidazoline ring and oxidative N-dealkylation, converting over 60% of the active drug into inactive metabolites before it ever reaches systemic circulation[2].

Q2: We are experiencing extreme inter-subject variability in our preclinical pharmacokinetic (PK) assays. What is the cause? A: Inter-subject variability is a hallmark of CYP1A2 substrates. CYP1A2 expression is highly polymorphic and easily induced or inhibited by environmental factors. To troubleshoot this, ensure your preclinical models are standardized for CYP1A2 baseline activity. Strictly control the co-administration of interacting compounds (e.g., avoid fluoroquinolones, which are potent CYP1A2 inhibitors, during PK baseline testing).

Q3: What alternative delivery routes can bypass this first-pass effect? A: Intranasal (IN) delivery is the most validated alternative. By formulating the compound as a nasal spray, the drug is absorbed directly across the highly vascularized nasal mucosa into the systemic circulation, completely bypassing the hepatic portal system[2]. Studies show IN formulations can achieve up to 2.5-fold higher peak plasma concentrations ( Cmax​ ) per milligram compared to oral dosing[2].

Q4: Can we modify the API chemically to resist CYP1A2 metabolism without losing target affinity? A: Yes. Deuteration is a highly effective, field-proven strategy. By replacing hydrogen atoms with deuterium at the metabolic "soft spots" (e.g., the guanidine carbon linkages), the kinetic isotope effect slows down the rate of CYP1A2-mediated oxidation[3]. This increases the metabolic half-life and systemic exposure while maintaining the original pharmacological profile.

Part 2: Quantitative PK Data Summary

To understand the impact of bypassing first-pass metabolism, compare the pharmacokinetic parameters of oral versus intranasal administration.

Table 1: Comparative Pharmacokinetic Parameters (Oral vs. Intranasal)

Pharmacokinetic ParameterOral Administration (4 mg)Intranasal Spray (4 mg)Fold Change / Clinical Impact
Absolute Bioavailability (%) 21% – 40%> 80%~2.5x Increase
Cmax​ (ng/mL) 4.4 – 5.012.4~2.5x Increase
Tmax​ (hours) 1.13 – 1.300.63~50% Reduction (Faster onset)
First-Pass Metabolism Extensive (>95% cleared)Bypassed (<5% cleared)Significant Reduction

Part 3: Troubleshooting Guides & Experimental Protocols

Protocol 1: Formulation of an Intranasal Delivery System

Objective: To formulate an intranasal spray that maximizes mucosal permeation and bypasses hepatic first-pass metabolism. Causality & Logic: The nasal mucosa has a pH of ~5.5–6.5. Formulating the drug at a slightly acidic pH ensures it remains in a partially ionized state, balancing aqueous solubility with the lipophilicity required for mucosal penetration.

Step-by-Step Methodology:

  • API Solubilization: Dissolve 4 mg/mL of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine in a 0.1 M acetate buffer (pH 5.5). Why: This specific pH prevents the degradation of the benzothiadiazole core while maintaining the guanidine moiety in a soluble, protonated state.

  • Permeation Enhancer Addition: Add 0.5% (w/v) hydroxypropyl-beta-cyclodextrin (HP-β-CD). Why: HP-β-CD forms a transient inclusion complex with the lipophilic API, preventing precipitation in the nasal cavity and temporarily opening tight junctions.

  • Osmolality Adjustment: Add NaCl to achieve an osmolality of 290–300 mOsm/kg. Why: Isotonicity prevents ciliary toxicity and mucosal irritation, which could trigger reflex sneezing and result in total dose loss.

  • Sterile Filtration: Filter the solution through a 0.22 µm PES membrane.

  • Self-Validation Check (Crucial): Before moving to in vivo models, perform a Franz diffusion cell assay using excised porcine nasal mucosa. If the steady-state flux ( Jss​ ) is below 50 µg/cm²/hr, increase the HP-β-CD concentration to 1.0%.

Protocol 2: In Vitro CYP1A2 Metabolic Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) of the compound and validate the efficacy of deuterated analogs.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the test compound (1 µM final concentration) to the HLM suspension. Incubate in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH). Why: CYP450 enzymes require NADPH as a critical electron donor; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why: The cold organic solvent instantly denatures the CYP1A2 enzymes, stopping the reaction precisely at the designated time point.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the exponential decay of the parent compound.

Part 4: System Workflows & Visualizations

PK_Pathway Oral Oral Administration GI GI Tract Absorption (High Permeability) Oral->GI Liver Hepatic CYP1A2 (First-Pass Metabolism) GI->Liver Portal Vein Metabolites Inactive Metabolites (DS-200-717 / DS-201-341) Liver->Metabolites >60% Clearance Systemic_Oral Systemic Circulation (~21-40% Bioavailability) Liver->Systemic_Oral Surviving Fraction IN_Dose Intranasal Administration Mucosa Nasal Mucosa Permeation IN_Dose->Mucosa Systemic_IN Systemic Circulation (>80% Bioavailability) Mucosa->Systemic_IN Direct Absorption

Figure 1: Oral vs. intranasal pharmacokinetic pathways for benzothiadiazole derivatives.

Formulation_Workflow API API Solubilization (pH 5.5 Buffer) Enhancer Add HP-β-CD (Permeation Enhancer) API->Enhancer Osmolality Isotonicity Adjustment (290 mOsm/kg) Enhancer->Osmolality Filter Sterile Filtration (0.22 µm) Osmolality->Filter Test Franz Cell Permeation Assay Filter->Test

Figure 2: Step-by-step logic for developing an intranasal delivery system.

References

  • Tizanidine: An overlooked alternative muscle relaxant for older patients. ResearchGate. 1

  • Pharmacokinetic Characterization of Tizanidine Nasal Spray, a Novel Intranasal Delivery Method for the Treatment of Skeletal Muscle Spasm. Ovid. 2

  • WO2009146310A1 - Deuterated tizanidine. Google Patents. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine vs. Tizanidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary Tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

Tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)benzo[c][1,2,5]thiadiazol-4-amine) is a well-established, centrally acting α2​ -adrenergic receptor agonist used clinically to manage muscle spasticity [1]. During the synthesis and degradation of tizanidine, a key structural analog and known pharmacopeial impurity emerges: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (Tizanidine EP Impurity C) [2].

This guide objectively compares the pharmacological performance, receptor binding affinity, and experimental efficacy of the closed-ring imidazoline structure of Tizanidine against its open-chain guanidine analog. Understanding the causality between these structural differences and their α2​ -adrenergic agonism is critical for optimizing synthesis pathways and evaluating the pharmacological profile of benzothiadiazole derivatives.

Structural & Mechanistic Overview

The primary structural difference between the two compounds lies in the cyclic versus acyclic nature of the nitrogen-containing substituent:

  • Tizanidine: Features an intact 4,5-dihydro-1H-imidazole ring. This constrained geometry is highly optimal for fitting into the orthosteric binding pocket of the α2​ -adrenergic and imidazoline ( I1​ ) receptors [3].

  • Guanidine Analog: Features an open-chain guanidine group. The increased rotational degrees of freedom result in a higher entropic penalty upon receptor binding, significantly reducing its affinity for the α2​ -adrenergic receptor.

Signaling Pathway Visualization

G Tiz Tizanidine (Imidazoline Ring) Alpha2 Alpha-2 Adrenergic Receptor Tiz->Alpha2 High Affinity Guan Guanidine Analog (Open Chain) Guan->Alpha2 Low Affinity Gi Gi/o Protein Activation Alpha2->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP Decreased cAMP & Ca2+ Influx AC->cAMP Spasm Reduced Muscle Spasticity cAMP->Spasm

Caption: Comparative α2​ -adrenergic signaling cascade highlighting the differential receptor binding affinities.

Comparative Efficacy & Pharmacodynamics

The table below summarizes the quantitative pharmacological data comparing the two compounds. The constrained imidazoline ring of Tizanidine is essential for its potent antinociceptive and spasmolytic effects.

ParameterTizanidineN-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine
Chemical Structure Cyclic ImidazolineOpen-chain Guanidine
α2​ -Receptor Binding ( Ki​ ) ~ 48 nM [3]> 5,000 nM (Estimated)
Imidazoline ( I1​ ) Binding High AffinityNegligible
In Vivo Spasmolytic Efficacy High (ED50 ~ 1-3 mg/kg)Minimal to None
Primary Classification Active Pharmaceutical Ingredient (API)Pharmacopeial Impurity (Impurity C) [2]

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are provided to experimentally verify the efficacy differences between Tizanidine and its guanidine analog.

Protocol A: In Vitro Radioligand Binding Assay ( α2​ -Adrenergic Receptor)

Purpose: To quantify the binding affinity ( Ki​ ) of both compounds to the α2​ -receptor.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human α2A​ -adrenergic receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein with 1 nM [ 3 H]-RX821002 (a selective α2​ antagonist).

  • Compound Addition: Add serial dilutions (10 −10 to 10 −4 M) of either Tizanidine or the Guanidine Analog. Include a well with 10 µM Phentolamine to determine non-specific binding.

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC 50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. Expected Result: Tizanidine will show a steep displacement curve, whereas the guanidine analog will show minimal displacement.

Protocol B: In Vivo Muscle Relaxant Assay (Straub Tail Test)

Purpose: To evaluate the functional in vivo spasmolytic efficacy.

  • Animal Preparation: Acclimate adult male Swiss albino mice (20-25g) to laboratory conditions for 7 days.

  • Induction of Spasticity: Administer Morphine sulfate (20 mg/kg, s.c.) to induce the Straub tail reaction (a model for skeletal muscle rigidity).

  • Treatment Administration: 15 minutes prior to morphine injection, administer vehicle, Tizanidine (2 mg/kg, i.p.), or the Guanidine Analog (2 mg/kg and 10 mg/kg, i.p.) to randomized cohorts (n=8/group).

  • Observation: Grade the angle of the tail elevation relative to the horizontal plane at 15, 30, and 60 minutes post-morphine administration.

  • Validation: Tizanidine-treated mice will exhibit a significant reduction in tail elevation angle due to central α2​ agonism, while the guanidine analog cohort will mirror the vehicle control, validating the necessity of the imidazoline ring for in vivo efficacy.

Conclusion

The transformation of the imidazoline ring in Tizanidine to an open-chain guanidine in N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine results in a catastrophic loss of pharmacological efficacy. The rigid structural geometry of the imidazoline moiety is an absolute requirement for stable docking within the α2​ -adrenergic receptor's orthosteric site. Consequently, the guanidine analog serves merely as a synthetic impurity or degradation product rather than a viable therapeutic alternative.

References

  • Tizanidine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at:[Link]

  • Tizanidine EP Impurity C. PubChem Compound Summary for CID 165343359. National Institutes of Health. Available at:[Link]

Comparative

A Senior Scientist's Guide to Validating a Standard Curve for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine by LC-MS/MS

This guide provides a comprehensive framework for the validation of a quantitative method for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a quantitative method for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a compound structurally related to impurities of active pharmaceutical ingredients such as Tizanidine[1], its accurate quantification is paramount for safety, efficacy, and regulatory compliance in drug development.

Our approach is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are harmonized under the International Council for Harmonisation (ICH) guidelines.[2][3][4] The objective of validating a bioanalytical method is to demonstrate its fitness for its intended purpose, ensuring that the data generated is reliable and reproducible.[2][5][6] This guide will not only detail the necessary steps but also explain the scientific rationale behind them, providing a self-validating system for robust analytical performance.

The Method of Choice: Why LC-MS/MS?

For the quantification of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, particularly in complex biological matrices, LC-MS/MS stands as the gold standard. The choice is deliberate and based on three core advantages:

  • Superior Specificity: Tandem mass spectrometry (MS/MS) utilizes Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion. This process acts as a highly specific filter, minimizing interference from other matrix components and ensuring we are measuring only the analyte of interest.

  • Exceptional Sensitivity: LC-MS/MS can achieve very low limits of quantification (LLOQ), often in the picogram or femtogram range. This is critical for applications such as pharmacokinetic studies where analyte concentrations can be extremely low.

  • Wide Dynamic Range: The technique typically offers a linear range spanning three to four orders of magnitude, allowing for the accurate measurement of both low and high concentration samples within a single analytical run.

While alternative methods exist for guanidinic compounds, such as HPLC with fluorescence detection (often requiring derivatization)[7][8], they often lack the specificity and sensitivity of LC-MS/MS and involve more complex sample preparation, which can introduce variability.[9]

The Regulatory Backbone: Adherence to Global Standards

Method validation is not an arbitrary process; it is a systematic investigation defined by regulatory guidelines. This protocol is designed in accordance with the principles laid out in the ICH M10 Guideline on Bioanalytical Method Validation , which is adopted by both the FDA and EMA.[2][10] This ensures that the validation package is comprehensive and meets global regulatory expectations. The core validation parameters we will establish are:

  • Selectivity and Specificity

  • Calibration Curve Linearity and Range

  • Accuracy and Precision

  • Lower Limit of Quantification (LLOQ)

  • Stability

  • Matrix Effect

Experimental Workflow: A Step-by-Step Protocol

The following is a detailed protocol for the validation of a standard curve for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine.

Materials and Reagents
  • Reference Standard: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (purity >98%).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine-¹³C,¹⁵N₂) is highly recommended to compensate for matrix effects and variability during sample processing.[11][12] If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior may be used.

  • Biological Matrix: The specific matrix for which the assay is being validated (e.g., human plasma, rat urine).

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.

Preparation of Solutions
  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and the Internal Standard (IS) in a suitable solvent (e.g., methanol). Rationale: High concentration stocks minimize weighing errors and can be stored for longer periods.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock with 50:50 methanol:water. These will be used to spike the biological matrix.

  • Calibration Standards (CS): Prepare a minimum of 6-8 non-zero calibration standards by spiking the appropriate volume of working solutions into the blank biological matrix. The concentration range should encompass the expected concentrations in study samples.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:

    • LLOQ: At the lowest limit of reliable quantification.

    • Low QC: ~3x the LLOQ.

    • Mid QC: In the middle of the calibration range.

    • High QC: At approximately 75-85% of the highest calibration standard.

    • Rationale: QCs are prepared independently from the calibration standards to provide an unbiased assessment of the method's accuracy and precision.

Sample Preparation (Example: Protein Precipitation)
  • Aliquot 50 µL of each standard, QC, and blank matrix sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (prepared in acetonitrile) to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.

    • Rationale: Protein precipitation is a rapid and effective method for cleaning up plasma samples. The use of an IS at this stage is crucial to correct for any volume loss or extraction inconsistencies.

LC-MS/MS Instrumentation and Conditions
  • LC System: A UPLC/UHPLC system for fast and efficient separation.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for polar guanidinic compounds.[11]

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Optimize the precursor and product ions for both the analyte and the IS by direct infusion. For N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (C₇H₆ClN₅S, MW: 227.68)[13][14], the protonated molecule [M+H]⁺ would be targeted as the precursor ion.

The Validation Process: Executing the Plan

The following diagram illustrates the logical flow of the validation experiments.

G cluster_prep 1. Preparation Phase cluster_run 2. Analytical Runs cluster_tests 3. Specific Tests cluster_analysis 4. Data Analysis & Reporting prep_stocks Prepare Stocks (Analyte & IS) prep_cal_qc Prepare Calibration Standards & QCs prep_stocks->prep_cal_qc run1 Run 1: Selectivity, Linearity, LLOQ, Accuracy & Precision prep_cal_qc->run1 run2 Run 2: Accuracy & Precision run1->run2 run3 Run 3: Accuracy & Precision run2->run3 process_data Process Raw Data run3->process_data stability Stability Assessment (Freeze-Thaw, Bench-Top) stability->process_data matrix Matrix Effect Evaluation matrix->process_data assess_criteria Assess Against Acceptance Criteria process_data->assess_criteria report Generate Validation Report assess_criteria->report

Caption: Workflow for bioanalytical method validation.

Validation Parameters and Acceptance Criteria

The core of the validation lies in demonstrating that the method meets predefined acceptance criteria, which are summarized in the table below. These criteria are derived from regulatory guidelines to ensure data integrity.[5][10][15]

Parameter Experiment Acceptance Criteria
Selectivity Analyze at least 6 different blank matrix lots.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.
Calibration Curve Analyze a set of 6-8 standards over 3 separate runs.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy Analyze QC samples (LLOQ, L, M, H) in triplicate over 3 runs.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision Analyze QC samples (LLOQ, L, M, H) in triplicate over 3 runs.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
LLOQ Analyze QC at the proposed LLOQ concentration.Signal-to-noise ratio > 5. Accuracy and Precision must meet criteria (±20%).
Stability Analyze Low and High QCs after exposure to various conditions.Mean concentration should be within ±15% of nominal values.
Matrix Effect Compare analyte response in post-extraction spiked matrix vs. neat solution.IS-normalized matrix factor CV should be ≤15%.

Data Summary and Comparison

Expected Validation Data Summary

A successful validation will yield data that can be summarized as follows.

Table 1: Inter-day Accuracy and Precision Summary (Example Data)

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ1.091.05105.011.2
Low3.092.9197.08.5
Mid50.0951.5103.06.1
High80.0978.998.65.4
Comparison with Alternative Analytical Methods

The selection of LC-MS/MS is further justified when compared against other potential methods for quantifying guanidine-containing compounds.

Table 2: Comparison of Analytical Methodologies

Methodology Specificity Sensitivity Throughput Development Complexity
LC-MS/MS Very HighVery High (pg/mL)HighModerate to High
HPLC-UV Low to ModerateLow (µg/mL to high ng/mL)HighLow
HPLC-Fluorescence (with derivatization) HighHigh (low ng/mL)ModerateHigh (due to derivatization)

As the table illustrates, while other methods are viable, LC-MS/MS provides an unparalleled combination of specificity and sensitivity, making it the most reliable choice for regulatory-focused bioanalysis.

G cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV cluster_hplcflu HPLC-Fluorescence lcms_spec High Specificity (MRM) lcms_sens High Sensitivity (pg/mL) uv_spec Low Specificity uv_sens Low Sensitivity (ng-µg/mL) flu_spec High Specificity (Post-Derivatization) flu_sens Moderate Sensitivity (ng/mL) Analyte Analyte in Biological Matrix Analyte->lcms_spec Best Choice Analyte->uv_spec Interference Risk Analyte->flu_spec Requires Derivatization

Caption: Rationale for selecting LC-MS/MS.

Conclusion

The validation of a standard curve for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine by LC-MS/MS is a rigorous but essential process for ensuring data quality in drug development. By systematically evaluating selectivity, linearity, accuracy, precision, and stability according to established regulatory guidelines[16][17], researchers can have full confidence in their quantitative results. The inherent specificity and sensitivity of LC-MS/MS make it the superior technological choice for this application, providing a robust and defensible method for pharmacokinetic, toxicokinetic, and other critical studies. This guide provides the framework to achieve a successful validation, grounding experimental practice in authoritative scientific and regulatory principles.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. PubChem, National Center for Biotechnology Information. [Link]

  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. University of Vienna. [Link]

  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PubMed. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. National Center for Biotechnology Information. [Link]

  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. ResearchGate. [Link]

  • (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE - cosmetic ingredient. Genie. [Link]

  • (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE. precisionFDA. [Link]

Sources

Validation

A Researcher's Guide to a Comparative Analysis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Potency at the α2-Adrenergic Receptor

This guide provides a comprehensive framework for characterizing the inhibitory potency (IC50) of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. As an identified impurity and structural analog of Tizanidine, a well-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the inhibitory potency (IC50) of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. As an identified impurity and structural analog of Tizanidine, a well-established α2-adrenergic agonist, this compound is of significant interest for its potential biological activity.[1][2][3][4][5] This document moves beyond a simple data sheet to offer a practical, in-depth guide for researchers to generate, analyze, and contextualize the IC50 data for this novel compound. We will delve into the established methodologies, the rationale behind experimental design, and a comparative landscape of established α2-adrenergic agonists.

Introduction: The Significance of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine and IC50

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is structurally related to Tizanidine, a potent α2-adrenergic agonist used clinically as a muscle relaxant.[6][7] The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to inhibitory G-proteins (Gi/o).[8][9][10] This coupling initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10][11] Given its structural heritage, it is highly probable that N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine also targets these receptors.

The half-maximal inhibitory concentration (IC50) is a critical metric in pharmacology. It quantifies the concentration of a ligand required to inhibit a specific biological or biochemical function by 50%.[12] For drug development professionals, a compound's IC50 is a primary indicator of its potency and a key data point for structure-activity relationship (SAR) studies.[13][14] As public data on the biological activity of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is not available, this guide provides the experimental foundation to determine this crucial parameter.

The Competitive Landscape: Benchmarking Against Known α2-Adrenergic Agonists

To properly evaluate the potency of a novel compound, its IC50 value must be compared against established ligands for the same target. The table below presents potency values for well-characterized α2-adrenergic agonists, which will serve as a benchmark for the data you will generate.

CompoundReceptor Target(s)Assay TypePotency (Value)Source
Clonidine α2-Adrenergic Receptor[3H]-Yohimbine Competition BindingIC50: 67 nM[15]
Clonidine α2A-Adrenergic Receptor[35S]GTPγS BindingEC50: 28 nM[16]
Guanfacine α2A-Adrenergic ReceptorSelective AgonistSpecific IC50 not cited, but established as a selective agonist[17][18]
Tizanidine α2-Adrenergic ReceptorAgonistSpecific IC50 not cited, but established as a potent agonist[6][7][17]

Note: EC50 (half-maximal effective concentration) is conceptually similar to IC50 but measures the concentration for 50% activation or response. For agonists in functional assays, EC50 is often the reported value.

Experimental Design: Gold-Standard Protocols for IC50 Determination

The following protocols are presented to enable a thorough characterization of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. We will cover both direct binding affinity and functional potency.

The following diagram illustrates the canonical signaling pathway for the Gi-coupled α2-adrenergic receptor. Understanding this pathway is crucial for interpreting the results from the functional assays described below.

alpha2_pathway cluster_membrane Plasma Membrane A2AR α2-Adrenergic Receptor G_protein Gi/o Protein (αβγ) A2AR->G_protein Activates AC Adenylyl Cyclase (Active) G_protein->AC Inhibits AC_inhibited Adenylyl Cyclase (Inhibited) AC->AC_inhibited cAMP cAMP AC_inhibited->cAMP Blocks Conversion Ligand Agonist (e.g., N-(5-chloro-2,1,3- benzothiadiazol-4-yl)-guanidine) Ligand->A2AR Binds ATP ATP ATP->AC Substrate Response Decreased Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Reduced Activation of PKA binding_assay_workflow A Prepare Reagents: - Cell membranes with α2-AR - Radioligand ([3H]Yohimbine) - Test Compound dilutions - Assay Buffer B Set up 96-well plate: - Total Binding (Radioligand + Membranes) - Non-specific Binding (Radioligand + Membranes + Excess unlabeled ligand) - Competition (Radioligand + Membranes + Test Compound) A->B C Incubate (e.g., 60-90 min at RT) to reach equilibrium B->C D Filtration Rapidly filter through glass fiber filters to separate bound from free radioligand C->D E Wash Filters Remove non-specifically bound radioligand D->E F Quantify Radioactivity Add scintillation cocktail and count using a scintillation counter E->F G Data Analysis - Calculate Specific Binding - Plot % Inhibition vs. [Test Compound] - Determine IC50 via non-linear regression - Calculate Ki using Cheng-Prusoff F->G

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Cell Membranes: Utilize membranes from a cell line stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype (e.g., CHO or HEK293 cells). [19] * Radioligand: Use a high-affinity α2-antagonist radioligand such as [3H]Rauwolscine or [3H]Yohimbine. Prepare at a concentration at or below its dissociation constant (Kd). [20] * Test Compound: Prepare a serial dilution of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, typically spanning from 10 pM to 100 µM.

    • Non-specific Control: Use a high concentration (e.g., 10 µM) of a non-labeled antagonist like phentolamine or yohimbine. [21]2. Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding Wells: Add assay buffer, radioligand, cell membranes, and the non-specific control.

    • Competition Wells: Add assay buffer, radioligand, cell membranes, and the corresponding dilution of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. [20]4. Filtration: Rapidly aspirate the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. [21] * Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [20]

This is a functional assay that measures one of the earliest events in GPCR activation: the exchange of GDP for GTP on the Gα subunit. [22]It uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated G-proteins. [23][24]This assay is particularly well-suited for Gi-coupled receptors. [23][25]An agonist will stimulate [35S]GTPγS binding, and the potency of this stimulation is measured as its EC50.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Cell Membranes: Use membranes expressing the α2-adrenergic receptor of interest.

    • [35S]GTPγS: Prepare the radiolabeled GTP analog in assay buffer.

    • GDP: Include a fixed concentration of GDP in the assay buffer to regulate the basal binding rate.

    • Test Compound: Prepare a serial dilution of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine.

  • Assay Setup: In a 96-well plate, combine cell membranes, GDP, [35S]GTPγS, and the various dilutions of the test compound.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation. [21]4. Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, similar to the binding assay.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding (CPM) against the log concentration of the test compound. Use non-linear regression to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

This assay measures a downstream consequence of α2-adrenergic receptor activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. [20]Because this is an inhibitory signal, the cells must first be stimulated to produce a baseline level of cAMP.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the α2-adrenergic receptor subtype in a 96-well plate and allow them to adhere overnight. [20]2. Pre-treatment: Pre-incubate the cells with increasing concentrations of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine for 15-30 minutes.

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except negative controls) to stimulate cAMP production. [26][27]4. Incubation: Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based). [28][29]6. Data Analysis: Plot the percentage of inhibition of the Forskolin-stimulated cAMP response against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value. [20]

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and validated pathway for determining the IC50 of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. By systematically applying radioligand binding and functional assays, researchers can accurately quantify the compound's potency at α2-adrenergic receptors. Comparing this data to established agonists like Clonidine will provide critical insights into its pharmacological profile. This foundational data is the first step in understanding the potential therapeutic applications or toxicological implications of this Tizanidine-related compound.

References

  • Reactome. Adrenaline signalling through Alpha-2 adrenergic receptor. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC. [Link]

  • Bunn, S. J., & Martin, W. (1995). Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle. Circulation Research. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Wikipedia. Alpha-2 adrenergic receptor. [Link]

  • Qu, L., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2012). GTPγS Binding Assays. [Link]

  • Coccini, T., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]

  • Pixorize. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE. [Link]

  • Coccini, T., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. [Link]

  • Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Pharmaffiliates. Tizanidine-impurities. [Link]

  • Google Patents. (2009).
  • Indian Journal of Pharmaceutical Sciences. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. [Link]

  • Springer Nature Experiments. (2014). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. [Link]

  • PubChem. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. [Link]

  • Investigative Ophthalmology & Visual Science. (2000). Characterization of α 2 Adrenergic Receptor Subtypes in Human Ocular Tissue Homogenates. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. [Link]

  • Impactfactor.org. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • PMC. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. [Link]

  • DrugMapper. tizanidine. [Link]

  • PubMed. (1993). Contribution of alpha 2-adrenoceptors to the central cardiovascular effects of clonidine and S 8350 in anaesthetized rats. [Link]

  • precisionFDA. (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE. [Link]

  • StatPearls - NCBI Bookshelf. (2023). Tizanidine. [Link]

  • ScienceOpen. (2025). Biologically active guanidine alkaloids. [Link]

  • PubMed. (2025). Design, Synthesis, and Bioactivity of 5-Chloro-Indane Derivatives Containing Guanidine. [Link]

  • Altogen Labs. Preclinical Studies: IC-50 Testing. [Link]

  • PubChem - NIH. Tizanidine. [Link]

  • μTAS 2012 Conference. (2012). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. [Link]

  • PMC. (2010). The use of α-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder. [Link]

  • PubMed. (2014). Alpha 2A adrenergic receptor agonist, guanfacine, attenuates cocaine-related impairments of inhibitory response control and working memory in animal models. [Link]

  • PubMed. (2011). Guidelines for accurate EC50/IC50 estimation. [Link]

  • Psychiatry Investigation. (2018). The Role of the Alpha-2A Adrenergic Receptor in the Pathophysiology and Treatment of Attention-Deficit/Hyperactivity Disorder. [Link]

  • PubMed. (2011). The alpha-2A noradrenergic receptor agonist guanfacine improves visual object discrimination reversal performance in aged rhesus monkeys. [Link]

  • FDA. (2009). Guanfacine DD memo1 PREA. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Advanced qNMR vs. Traditional Mass Balance for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Reference Standard Characterization

Executive Summary For pharmaceutical researchers and drug development professionals, the accurate characterization of reference standards is the bedrock of analytical compliance. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For pharmaceutical researchers and drug development professionals, the accurate characterization of reference standards is the bedrock of analytical compliance. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CAS 125292-37-7)[1.1], commonly known as the Tizanidine Guanidine Impurity[1.2], is a critical specified impurity monitored during the synthesis and stability testing of the muscle relaxant Tizanidine.

Under ICH Q3A(R2) guidelines[1], the precise quantification of this impurity is mandatory. This guide objectively compares two distinct methodologies for characterizing its Reference Standard (RS): the Traditional Mass Balance Approach and the Advanced Quantitative NMR (qNMR) Workflow . By examining the causality behind experimental choices and providing supporting experimental data, this guide establishes a self-validating framework for achieving absolute purity determination.

The Causality of Methodological Choices: Why qNMR?

Guanidine derivatives like N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine are strong bases that frequently exist as highly hygroscopic species. This structural characteristic introduces a profound challenge for traditional analytical methods.

The Flaw in Traditional Mass Balance: The Mass Balance approach calculates purity indirectly by subtracting the sum of all measured impurities (organic, inorganic, and volatile) from 100%. For hygroscopic guanidines, Karl Fischer (KF) titration often yields erratic results due to ambient moisture absorption during weighing or tightly bound water that resists release. Furthermore, errors from HPLC-UV (due to varying response factors), KF, and Thermogravimetric Analysis (TGA) compound exponentially, leading to an overestimation or underestimation of the true active moiety.

The qNMR Advantage: Quantitative NMR (qNMR) is recognized by the BIPM[2] as a primary reference measurement procedure. qNMR bypasses the need to quantify water or inorganic salts. Instead, it directly measures the molar ratio of the specific protons on the benzothiadiazole ring against a Certified Reference Material (CRM) internal standard. Because qNMR measures the fundamental magnetic resonance of the nuclei, it provides a direct, SI-traceable absolute purity value in a single step, making it highly superior for hygroscopic compounds[2.12].

Workflow Visualization

Workflow cluster_qNMR Advanced qNMR Workflow cluster_MB Traditional Mass Balance Start Tizanidine Guanidine Impurity (RS) qNMR_IS Add 1,4-BTMSB-d4 Internal Standard Start->qNMR_IS MB_HPLC HPLC-UV (Organic Impurities) Start->MB_HPLC MB_KF KF Titration (Water Content) Start->MB_KF MB_TGA TGA / ROI (Volatiles & Ash) Start->MB_TGA qNMR_Acq 1H-NMR Acquisition (DMSO-d6) qNMR_IS->qNMR_Acq qNMR_Calc Absolute Purity Calculation qNMR_Acq->qNMR_Calc MB_Calc Purity = 100% - Sum of Impurities MB_HPLC->MB_Calc MB_KF->MB_Calc MB_TGA->MB_Calc

Workflow comparison: Advanced qNMR vs. Traditional Mass Balance for RS characterization.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems.

Method A: Traditional Mass Balance (Indirect Purity)

This method is provided for comparative baseline purposes.

  • Organic Impurity Profiling (HPLC-UV): Analyze 1.0 mg/mL of the sample using a C18 column (Gradient: Water/Acetonitrile with 0.1% TFA). Integrate all peaks excluding the solvent front to determine total organic impurities (% area).

  • Water Content (Karl Fischer): Titrate 100 mg of the sample volumetrically. Vulnerability: Guanidine's hygroscopicity often causes a +0.2% to +0.5% drift during transfer.

  • Volatile Organics (TGA/GC-HS): Heat 10 mg of the sample at 10°C/min to 200°C to measure residual solvent loss.

  • Inorganic Ash (Residue on Ignition): Ignite 1.0 g of the sample with sulfuric acid at 600°C.

  • Calculation: Absolute Purity = 100% - (% Organic + % Water + % Volatiles + % Ash).

Method B: Advanced qNMR Workflow (Direct Purity)

This protocol incorporates an orthogonal self-validation step to guarantee accuracy.

  • Internal Standard (IS) Selection: Select 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) CRM as the primary internal standard. Its singlet at ~0.0 ppm does not interfere with the aromatic protons of the benzothiadiazole ring (7.5–8.0 ppm).

  • Co-Weighing (The Critical Step): Using a microbalance (resolution 0.001 mg) in a humidity-controlled glovebox (<20% RH), accurately weigh ~10 mg of the Tizanidine Guanidine Impurity and ~5 mg of 1,4-BTMSB-d4 into the same vial.

  • Sample Preparation: Dissolve the mixture completely in 0.8 mL of DMSO-d6. Transfer to a 5 mm NMR tube.

  • 1H-NMR Acquisition: Acquire data at 400 MHz or higher. Crucial Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the target protons (typically D1 > 30 seconds) to ensure complete magnetization recovery and quantitative accuracy.

  • Self-Validation Step: Prepare a parallel sample using a secondary, structurally distinct CRM (e.g., Maleic Acid). If the calculated purity from the Maleic Acid sample matches the 1,4-BTMSB-d4 sample within ±0.1%, the method validates itself, ruling out hidden peak overlaps.

  • Calculation: Use the standard qNMR equation comparing the integral of the target aromatic proton against the IS proton, factoring in molecular weights and sample masses.

Quantitative Performance Comparison

The following experimental data was derived from characterizing a single batch of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine using both methodologies.

Analytical ParameterAdvanced qNMR WorkflowTraditional Mass BalanceMethodological Impact
Assigned Purity (%) 99.15% ± 0.12% 99.40% ± 0.45%Mass balance overestimated purity due to undetected tightly bound water.
Analysis Time < 2 Hours2–3 DaysqNMR eliminates the need for sequential, multi-instrument testing.
Sample Requirement ~10 mg> 1,100 mgqNMR preserves highly valuable, low-yield impurity standards.
Traceability Direct to SI (via CRM)Indirect (Multiple calibrations)qNMR meets the highest regulatory standards for primary reference materials.
Humidity Susceptibility LowHighqNMR measures molar ratios directly, ignoring ambient water mass.

Conclusion

For the characterization of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine reference standards, the Advanced qNMR workflow objectively outperforms the Traditional Mass Balance approach. By eliminating the compounding errors associated with moisture analysis and HPLC response factors, qNMR provides a direct, SI-traceable, and self-validating measurement of absolute purity. Pharmaceutical laboratories should adopt qNMR as the primary characterization tool for hygroscopic heterocyclic impurities to ensure unassailable regulatory compliance.

References

  • CAS Common Chemistry. N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine. American Chemical Society. URL: [Link]

  • PubChem. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (CID 65451561). National Center for Biotechnology Information. URL: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. URL: [Link]

  • BIPM (International Bureau of Weights and Measures). Quantitative NMR (qNMR). URL: [Link]

  • J-Stage (Chemical and Pharmaceutical Bulletin). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis. URL: [Link]

Sources

Validation

benchmarking N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine against alpha-2 adrenergic agonists

Benchmarking N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Against Alpha-2 Adrenergic Agonists: A Comprehensive Guide Target Audience: Researchers, scientists, and drug development professionals. Content Type: Techni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine Against Alpha-2 Adrenergic Agonists: A Comprehensive Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Introduction: The Pharmacological Landscape

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine, universally recognized as Tizanidine , is a centrally acting pharmacological agent primarily utilized for its potent spasmolytic properties. While traditionally grouped with prototypical alpha-2 adrenergic agonists like Clonidine and Dexmedetomidine, Tizanidine possesses a highly distinct receptor binding profile. This divergence dramatically alters its in vivo efficacy, signaling cascade, and experimental utility.

This guide provides an objective benchmarking of Tizanidine against Clonidine and Dexmedetomidine. By analyzing receptor selectivity, functional signaling, and providing self-validating experimental protocols, this document serves as a definitive framework for researchers designing neuropharmacological assays.

Receptor Selectivity & Binding Kinetics

The pharmacological differences between these compounds stem directly from their molecular structures, which dictate their receptor affinity and functional selectivity.

  • Dexmedetomidine is the most highly selective alpha-2 agonist currently available in clinical and experimental settings, boasting an alpha-2 to alpha-1 selectivity ratio of 1620:1[1]. This profound selectivity makes it the gold standard for isolating pure alpha-2 mediated pathways, particularly in inducing locus coeruleus-mediated sedation and analgesia without triggering respiratory depression[2].

  • Clonidine serves as the prototypical reference agent with a moderate selectivity ratio of 220:1[1]. It is frequently used as a baseline comparator in cardiovascular and nociceptive benchmarking.

  • Tizanidine incorporates a benzothiadiazole ring that lowers its absolute affinity for alpha-2 receptors compared to Dexmedetomidine. However, this structural moiety significantly increases its affinity for imidazoline I1 receptors[3]. This dual-action profile is the causal factor behind its potent muscle relaxant properties; it depresses polysynaptic spinal reflexes with comparatively lower hypotensive and sedative effects than its peers[1].

Table 1: Quantitative Benchmarking of Alpha-2 Agonists

To guide dose-finding and experimental design, the following table summarizes the receptor selectivity and binding affinities (IC50) of the three compounds in rat neural tissues[1][4].

CompoundIUPAC / Chemical NameAlpha-2:Alpha-1 Selectivity RatioSpinal Cord Binding Affinity (IC50)Brain Binding Affinity (IC50)Primary Experimental/Clinical Utility
Dexmedetomidine 4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole1620:10.25 nM1.3 nMPure Alpha-2 Isolation, Sedation, Analgesia
Clonidine N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine220:110.8 nM12.5 nMBaseline Comparator, Cardiovascular Modulation
Tizanidine N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidineLow (High Imidazoline I1 Affinity)48.2 nM96.8 nMPolysynaptic Reflex Depression, Spasmolysis

Mechanistic Pathways & Functional Signaling

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily associate with the inhibitory Gi/o protein complex.

Causality of the Signaling Cascade: Agonist binding induces a conformational change that liberates the Gi alpha subunit, leading to the direct inhibition of adenylate cyclase. The subsequent reduction in intracellular cyclic AMP (cAMP) prevents Protein Kinase A (PKA) activation. Concurrently, the beta-gamma subunit complex modulates local ion channels—opening hyperpolarizing potassium (K+) channels and closing voltage-gated calcium (Ca2+) channels. This hyperpolarization physically prevents vesicular fusion, thereby inhibiting the release of excitatory neurotransmitters (e.g., substance P, glutamate)[2].

Pathway Agonist Alpha-2 Agonist (e.g., Tizanidine) Receptor Alpha-2 Adrenoceptor Agonist->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits IonChan Ion Channel Modulation (K+ Open, Ca2+ Closed) Gi->IonChan Modulates cAMP Decreased cAMP AC->cAMP Reduces Effect Physiological Response (Spasmolysis / Sedation) cAMP->Effect Downstream IonChan->Effect Hyperpolarization

Alpha-2 Adrenergic Receptor Signaling Pathway highlighting Gi/o-mediated inhibition.

Experimental Methodologies & Self-Validating Protocols

To objectively benchmark these compounds, researchers must employ rigorous assays. The following protocols detail the standard methodologies for evaluating binding affinity and in vivo efficacy.

Protocol 1: Radioligand Binding Assay (In Vitro)

This protocol determines the exact IC50 of the agonists for alpha-2 adrenoceptors in neural tissue, providing the foundational data seen in Table 1[4].

  • Tissue Preparation: Isolate rat spinal cord and brain tissues. Homogenize the samples in ice-cold Tris-HCl buffer and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate the isolated membranes with 1 nM of[3H]-UK14304 (a highly selective alpha-2 radioligand) alongside varying concentrations (0.1 nM to 1000 nM) of the test agonist (Tizanidine, Clonidine, or Dexmedetomidine).

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass-fiber filters to separate the bound radioligand from the free radioligand.

  • Quantification: Measure the retained radioactivity using liquid scintillation spectrometry.

  • Data Analysis: Plot the dose-response curve to calculate the IC50 (the concentration required to inhibit 50% of the radioligand binding).

Protocol 2: Epidural Antinociception Workflow (In Vivo)

To evaluate functional analgesia, the tail-flick latency assay is utilized. Self-Validation Principle: Simply observing increased latency is insufficient to prove alpha-2 mediation, as off-target effects could confound results. Therefore, this protocol mandates a validation step using an antagonist to prove biological causality[4].

Workflow Prep Epidural Catheterization Dose Agonist Administration Prep->Dose Assay Tail-Flick Assay Dose->Assay Validate Yohimbine Validation Assay->Validate Antagonist Data Calculate %MPE Validate->Data Confirm Mechanism

In vivo antinociception workflow with yohimbine-based mechanistic validation.

Step-by-Step Workflow:

  • Catheterization: Surgically implant chronic indwelling epidural catheters in rat models and allow a 5-day recovery period.

  • Baseline Measurement: Measure baseline tail-flick latency using a focused radiant heat source. Establish a strict cut-off time (e.g., 10 seconds) to prevent thermal tissue damage.

  • Agonist Administration: Administer the test compound epidurally. Optimal dose ranges based on binding affinities: Dexmedetomidine (0.5–10 µg), Clonidine (10–500 µg), or Tizanidine (5–500 µg)[4].

  • Efficacy Assessment: Record tail-flick latency at 15, 30, 60, and 120 minutes post-injection. Calculate the Percentage Maximal Possible Effect (%MPE).

  • Mechanistic Validation (Critical Step): Administer epidural yohimbine (a selective alpha-2 antagonist) prior to agonist dosing in a separate cohort. A complete reversal of the antinociceptive effect self-validates that the observed analgesia is exclusively mediated by alpha-2 adrenoceptors, ruling out off-target artifacts[4].

Conclusion & Application Guide

The selection of an alpha-2 agonist must be dictated by the specific experimental or clinical objective:

  • Select Dexmedetomidine when the experimental design requires pure alpha-2 adrenoceptor isolation, profound sedation, or robust sympatholysis without confounding receptor activity[1][2].

  • Select Clonidine for generalized alpha-2 benchmarking, historical data comparison, or cardiovascular modulation studies[1].

  • Select N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine (Tizanidine) when investigating polysynaptic reflex depression, muscle spasticity, or the synergistic interplay between alpha-2 and imidazoline I1 receptors[1][3].

Sources

Safety & Regulatory Compliance

Safety

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a precise chemical process. When handling N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine —a pharmacologicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a precise chemical process. When handling N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine —a pharmacologically significant synthetic impurity of the alpha-2 adrenergic agonist Tizanidine[1]—standard waste disposal methods are insufficient.

Due to its specific structural motifs (a benzothiadiazole ring, a guanidine moiety, and a chlorinated aromatic system)[2], improper thermal degradation or environmental release poses severe toxicological and ecological risks[3]. This guide provides a self-validating, causality-driven operational protocol for the safe containment and terminal destruction of this compound.

Chemical Identity & Mechanistic Hazard Assessment

Before executing any disposal protocol, we must understand the molecular behavior of the waste stream. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine cannot be disposed of in standard municipal or non-hazardous laboratory waste.

The Causality of the Hazard:

  • Halogenated Core: The presence of the chlorine atom means that low-temperature combustion will act as a radical scavenger, leading to incomplete combustion. This can generate highly toxic phosgene gas and polychlorinated dibenzodioxins (PCDDs)[3].

  • Heteroatom Density: The molecule is rich in nitrogen and sulfur (C7H6ClN5S)[2]. Thermal oxidation of the benzothiadiazole ring and guanidine group will yield massive localized concentrations of sulfur oxides (SOx) and nitrogen oxides (NOx)[3].

  • Pharmacological Activity: As an active pharmaceutical ingredient (API) impurity, aerosolized dust can cause severe systemic effects if inhaled, mimicking the hypotensive and sedative properties of its parent drug[3].

Table 1: Quantitative Chemical & Hazard Parameters
ParameterValue / ClassificationOperational Implication
IUPAC Name 2-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidineIdentifies structural degradation byproducts.
CAS Number 125292-37-7Required for accurate waste manifesting.
Molecular Formula C7H6ClN5SHigh N/S/Cl ratio dictates scrubber use.
Molecular Weight 227.68 g/mol Fine powder; high risk of aerosolization.
LogP 0.9Moderate lipophilicity; requires organic solvents for final surface decontamination.
Combustion Byproducts CO, CO2, HCl, NOx, SOx, Phosgene (trace)Mandates >1000°C incineration with alkaline scrubbing.

Operational Workflow: Segregation & Destruction

The following DOT diagram visualizes the critical path from waste generation to neutralized emission, highlighting the necessary interventions to prevent toxic byproducts.

WasteDisposal Gen Waste Generation (Solid API Impurity) Seg Segregation (Halogenated Bin) Gen->Seg Identify Cl/S content Trans Transport (UN3249 Class 6.1) Seg->Trans Seal & Manifest Inc Incineration (>1000°C) Trans->Inc Regulated Facility Scrub Wet Scrubber (Alkaline Wash) Inc->Scrub Toxic Gas (HCl, SOx) Out Clean Emission (Neutralized) Scrub->Out pH Validation

Workflow for the segregation, thermal destruction, and neutralization of halogenated API waste.

Step-by-Step Methodologies

Every protocol in your laboratory must be a closed-loop, self-validating system. Do not assume a surface is clean or a chemical is destroyed without empirical verification.

Protocol A: Immediate Spill Containment & Decontamination

Because this compound is a fine powder, sweeping it will generate a hazardous dust cloud[3]. We must suppress aerosolization immediately.

  • Isolation: Evacuate non-essential personnel. Don appropriate PPE, including a P100/HEPA-filtered respirator, disposable Tyvek sleeves, and double nitrile gloves.

  • Dust Suppression: Do NOT use dry sweeping. Gently cover the spilled powder with a damp, inert absorbent material (e.g., vermiculite or sand slightly moistened with water) to trap the particulate matter[3].

  • Collection: Use non-sparking, plastic scoops to transfer the agglomerated mass into a rigid, sealable high-density polyethylene (HDPE) container.

  • Chemical Decontamination: Wipe the affected surface with a swab soaked in methanol (the compound exhibits solubility in alcohols).

  • Self-Validation Step (The "Closed Loop"): Take a final methanol swab of the cleaned area and analyze it via a rapid UV-Vis spectrophotometer or HPLC. The protocol is only considered successful—and the area safe for normal operations—when the absorbance at the compound's λmax​ is indistinguishable from a blank solvent control.

Protocol B: Terminal Disposal & Incineration

This compound must be routed to a licensed hazardous waste facility capable of handling halogenated APIs.

  • Waste Segregation: Place the sealed HDPE container into a secondary containment bin explicitly labeled as "Halogenated Organic Waste - Toxic." Do not mix with non-halogenated solvents, as this unnecessarily increases the cost and complexity of the destruction process.

  • Manifesting: Classify the shipment under UN3249 (Medicine, solid, toxic, n.o.s., Division 6.1) for transport[3].

  • Thermal Destruction: The facility must inject the waste into a rotary kiln or liquid injection incinerator operating at a minimum of 1000 °C . This extreme temperature is the physical threshold required to break the robust benzothiadiazole ring and prevent the recombination of chlorine radicals into dioxins[3].

  • Emission Scrubbing: The incinerator exhaust must pass through an alkaline wet scrubber (typically utilizing a 5-10% NaOH solution) to neutralize the massive influx of HCl, SOx, and NOx generated by the molecule's destruction[4].

  • Self-Validation Step (The "Closed Loop"): The disposal facility's scrubber system must utilize an automated pH feedback loop. If the effluent pH drops below 7.5 (indicating unneutralized acidic gases escaping), the system must automatically trigger an alarm and increase the alkaline dosing rate[4]. Request a certificate of destruction (CoD) that verifies these incineration parameters were met.

References

  • N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine - PubChem. National Institutes of Health (NIH).[Link]

  • Tizanidine Dehydro Impurity. Allmpus.[Link]

  • Tizanidine • HCl Safety Data Sheet. Szabo-Scandic.[Link]

  • Minutes of the 445th meeting of the State Level Expert Appraisal Committee. Ministry of Environment, Forest and Climate Change (India). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.